2,3-Dichloro-4-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJNROHMXNXQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631151 | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-52-2 | |
| Record name | 2,3-Dichloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichloro-4-fluoroaniline
CAS Number: 36556-52-2
This technical guide provides a comprehensive overview of 2,3-Dichloro-4-fluoroaniline, a halogenated aniline of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available information on this specific isomer, this guide also includes detailed information on closely related dichloro-fluoroaniline isomers to provide a thorough understanding of the synthesis, potential applications, and analytical methodologies for this class of compounds.
Core Compound Information
This compound is a substituted aromatic amine with the chemical formula C₆H₄Cl₂FN.[1] Its structure, featuring two chlorine atoms and a fluorine atom on the aniline ring, suggests its potential as a versatile building block in medicinal and materials chemistry.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and a closely related isomer is presented below.
| Property | Value for this compound | Value for 3,4-Dichloro-2-fluoroaniline |
| CAS Number | 36556-52-2[1] | 886762-39-6 |
| Molecular Formula | C₆H₄Cl₂FN[1] | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol [1] | 180.01 g/mol |
| Appearance | - | Off-white to light brown powder |
| Boiling Point | - | 255.8 °C |
| Density | - | 1.502 g/cm³ |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of substituted anilines like this compound typically follows a well-defined workflow, starting from a commercially available precursor.
Caption: A generalized experimental workflow for the synthesis and purification of substituted anilines.
Experimental Protocol: Catalytic Hydrogenation of a Dichlorofluoronitrobenzene (Exemplary)
This protocol describes a general method for the reduction of a dichlorofluoronitrobenzene to the corresponding aniline, which could be adapted for the synthesis of this compound.
Materials:
-
Dichlorofluoronitrobenzene precursor
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A pressure-rated reaction vessel is charged with the dichlorofluoronitrobenzene and the solvent.
-
The Pd/C catalyst is added to the mixture under an inert atmosphere.
-
The vessel is sealed and purged several times with an inert gas, followed by purging with hydrogen gas.
-
The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 50-80°C) under a constant pressure of hydrogen (e.g., 50-100 psi).
-
The reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude aniline.
-
The crude product is then purified by distillation, crystallization, or column chromatography.
Applications in Drug Development and Medicinal Chemistry
Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine and fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific applications for this compound are not well-documented, the structurally similar 3,4-Dichloro-2-fluoroaniline is a known intermediate in the synthesis of Poziotinib , a potent tyrosine kinase inhibitor used in cancer therapy. This suggests that this compound could also serve as a valuable building block for novel kinase inhibitors or other biologically active compounds.
Potential Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aniline core that is essential for their binding to the ATP pocket of the enzyme. The unique substitution pattern of this compound could offer advantages in designing new inhibitors with improved selectivity and potency.
Caption: A logical workflow for the synthesis of a potential kinase inhibitor using a substituted aniline.
Analytical and Characterization Methods
The purity and identity of this compound would be confirmed using a combination of standard analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H, ¹³C, ¹⁹F NMR). |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Safety and Handling
Substituted anilines are often toxic and require careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds in the pharmaceutical and chemical industries. While specific data for this isomer is limited, the extensive research on related polychlorinated fluoroanilines provides a strong foundation for its synthesis, characterization, and potential applications. Further investigation into the properties and reactivity of this compound is warranted to unlock its full potential in the development of new medicines and materials.
References
An In-depth Technical Guide to 2,3-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dichloro-4-fluoroaniline, a halogenated aromatic amine. While specific experimental data for this compound is limited in publicly available literature, this document compiles its known properties and provides detailed, inferred experimental protocols based on established methodologies for structurally similar compounds. This guide is intended to serve as a valuable resource for the synthesis, characterization, and potential applications of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Compound Information and Physicochemical Properties
This compound is a substituted aniline with the molecular formula C₆H₄Cl₂FN. The strategic placement of two chlorine atoms and a fluorine atom on the aniline ring suggests its potential as a versatile building block in organic synthesis, offering multiple sites for further functionalization. Its structural features are pertinent to the development of novel pharmaceuticals and agrochemicals, where halogenation is a common strategy to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
Data Presentation: Quantitative Properties
The following table summarizes the key physicochemical properties of this compound and its isomers. It is important to note that while the molecular weight is specific to the target compound, other experimental data has been inferred from closely related isomers due to a lack of available data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄Cl₂FN | |
| Molecular Weight | 180.01 g/mol | |
| CAS Number | 36556-52-2 | |
| Appearance | White to brown powder or crystals (Predicted) | |
| Melting Point | 53-55 °C (for isomer 2,6-dichloro-4-fluoroaniline) | [1] |
| Boiling Point | 216 °C (for isomer 2,6-dichloro-4-fluoroaniline) | [1] |
| Density | 1.502 g/cm³ (for isomer 2,6-dichloro-4-fluoroaniline) | [1] |
| Water Solubility | Insoluble (Predicted) | [1] |
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis and analytical characterization of this compound. These protocols are based on established procedures for analogous compounds.
2.1. Synthesis of this compound
A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. The proposed synthesis for this compound involves the catalytic hydrogenation of 1,2-dichloro-3-fluoro-4-nitrobenzene.
Reaction Scheme:
1,2-dichloro-3-fluoro-4-nitrobenzene → this compound
Protocol: Catalytic Hydrogenation
-
Materials and Reagents:
-
1,2-dichloro-3-fluoro-4-nitrobenzene
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Filtration aid (e.g., Celite)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 1,2-dichloro-3-fluoro-4-nitrobenzene in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas to create an inert atmosphere.
-
Evacuate the nitrogen and introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
2.2. Analytical Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Observe the chemical shifts and coupling patterns of the aromatic protons and the amine protons.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Observe the chemical shifts of the six aromatic carbons, noting the effects of the halogen and amine substituents.
-
Protocol: Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for N-H stretching of the amine group, C-Cl bonds, C-F bonds, and aromatic C-H bonds.
-
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane).
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column.
-
Use a temperature program to separate the components.
-
The mass spectrometer will provide the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which can be used to confirm the molecular weight and structure.
-
Mandatory Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Analytical Characterization Workflow
Caption: Workflow for analytical characterization.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of this compound. Researchers are encouraged to consult additional resources and perform thorough safety assessments before commencing any experimental work.
References
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dichloro-4-fluoroaniline, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, reactivity, and key applications, with a focus on its role as a versatile building block in the synthesis of complex molecules.
Core Chemical and Physical Properties
This compound, with the CAS Number 36556-52-2, is a polysubstituted aniline. Its molecular structure, featuring two chlorine atoms and a fluorine atom on the aniline ring, imparts unique electronic and steric properties that are valuable in the design of targeted therapeutics and functional materials.
Table 1: General and Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2,6-Dichloro-4-fluoroaniline[1] | 3-Chloro-4-fluoroaniline[2] | 4-Chloro-2-fluoroaniline[3][4] |
| CAS Number | 36556-52-2 | 344-19-4 | 367-21-5 | 57946-56-2 |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₄Cl₂FN | C₆H₅ClFN | C₆H₅ClFN |
| Molecular Weight | 180.01 g/mol | 180.01 g/mol | 145.56 g/mol | 145.56 g/mol |
| Appearance | Not specified (likely a solid) | White to brown powder/crystal | Dark purple to black solid | Light yellow to orange clear liquid |
| Melting Point | Data not available | 53-55 °C | 42-44 °C | Not applicable |
| Boiling Point | Data not available | 216 °C | 227-228 °C | 92 °C / 2.3 mmHg |
| Density | Data not available | 1.502 g/cm³ | ~1.59 g/cm³ | 1.33 g/cm³ |
| Solubility | Expected to be slightly soluble in water, more soluble in organic solvents. | Insoluble in water | Moderately soluble in water, more soluble in organic solvents. | Not specified |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely available, its spectroscopic characteristics can be predicted based on the analysis of its isomers and general principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Method | Predicted Key Features |
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Two aromatic protons exhibiting complex splitting patterns due to H-H and H-F couplings. Amine Protons (δ 3.5-4.5 ppm): A broad singlet, the chemical shift of which is solvent-dependent. |
| ¹³C NMR | Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegative halogen and amino substituents. The carbon attached to fluorine will show a large C-F coupling constant. |
| IR Spectroscopy | N-H Stretching: A doublet in the range of 3300-3500 cm⁻¹ (characteristic of a primary amine). C-F Stretching: A strong absorption in the range of 1200-1300 cm⁻¹. C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak for the molecule with two ³⁵Cl isotopes will be at m/z 179. A prominent M+2 peak (m/z 181) and an M+4 peak (m/z 183) will also be observed. Fragmentation: Loss of HCl, HCN, and halogen radicals are expected fragmentation pathways. |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents.
-
Basicity: The presence of three electron-withdrawing halogens is expected to significantly reduce the basicity of the amino group compared to aniline.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director. However, the high degree of halogen substitution will deactivate the ring towards electrophilic attack and direct incoming electrophiles to the remaining unsubstituted position (C-6).
-
Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.
Synthesis of this compound
The most common route for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound. For this compound, the precursor would be 1,2-dichloro-3-fluoro-4-nitrobenzene.
Experimental Protocol: Catalytic Hydrogenation of 1,2-Dichloro-3-fluoro-4-nitrobenzene
This protocol is a generalized procedure based on the synthesis of structurally similar compounds.
-
Reaction Setup: A pressure reactor is charged with 1,2-dichloro-3-fluoro-4-nitrobenzene and a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount (typically 1-5 mol%) of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: The atmosphere is then replaced with hydrogen gas, and the reactor is pressurized to the desired pressure (typically 1-10 atm). The reaction mixture is stirred vigorously and may be heated to accelerate the reaction.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
Polychlorofluoroanilines are important building blocks in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[3] The specific substitution pattern of this compound makes it a candidate for the synthesis of novel bioactive molecules.
The logical workflow for utilizing this compound in a drug discovery program typically involves its incorporation into a larger molecular scaffold through coupling reactions, followed by biological screening and optimization.
Caption: Logical workflow for drug discovery.
Safety and Handling
Disclaimer: This information is a summary and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the specific compound before handling.
Based on the hazard information for closely related isomers such as 2,3-dichloroaniline and 3,4-dichloroaniline, this compound should be handled with extreme caution.[5][6][7]
-
Toxicity: Expected to be toxic if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: May cause skin and eye irritation.[5]
-
Environmental Hazards: Likely to be very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[6]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes. Wash thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons.
References
- 1. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR [m.chemicalbook.com]
- 2. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,3-Dichloro-4-fluoroaniline, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. This document compiles available data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the characterization of such a compound.
Core Physical Properties
This compound, with the CAS number 36556-52-2, is a polysubstituted aniline.[1][2][3] Its physical characteristics are crucial for its handling, reaction optimization, and integration into synthetic pathways.
Data Presentation
| Physical Property | Value | Source(s) |
| CAS Number | 36556-52-2 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₂FN | [1] |
| Molecular Weight | 180.01 g/mol | [2] |
| Boiling Point | 253.3 °C at 760 mmHg | [2] |
| Density | 1.502 g/cm³ | [2] |
| Melting Point | Not available | |
| Solubility | While quantitative data is limited, it is expected to have low solubility in water and higher solubility in organic solvents like ethanol and acetone, a common characteristic for similar chlorinated anilines.[4][5] |
Experimental Protocols
For researchers seeking to verify the physical properties of this compound or to determine them for novel analogs, the following standard experimental protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
For liquid compounds or those that can be safely heated to their boiling point, this property is a key characteristic.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Procedure: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Density Determination
The density of a solid can be determined using the liquid displacement method.
Methodology: Liquid Displacement
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if solubility is negligible, or a non-polar solvent). The initial volume of the liquid is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume of the liquid is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.
Solubility Determination
Understanding the solubility profile is essential for purification and formulation.
Methodology: Gravimetric Method for Organic Solvents
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the supernatant by filtration or centrifugation.
-
Solvent Evaporation: A known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas).
-
Mass Determination and Calculation: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container. The solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).
Mandatory Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or uncharacterized solid organic compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,3-dichloro-4-fluoroaniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details two primary synthesis routes, supported by experimental protocols and quantitative data, to facilitate research and development in organic synthesis and drug discovery.
Route 1: Synthesis via Chlorination of 3-Chloro-4-fluoroaniline
This pathway commences with the readily available 3-chloro-4-fluoronitrobenzene, which undergoes reduction to 3-chloro-4-fluoroaniline, followed by selective chlorination to yield the final product.
Step 1: Reduction of 3-Chloro-4-fluoronitrobenzene to 3-Chloro-4-fluoroaniline
The reduction of the nitro group is a critical step, commonly achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on Carbon (Pt/C) catalyst, hydrogen gas, high-purity nitrogen gas.[1]
-
Procedure:
-
A reaction kettle is charged with 3-chloro-4-fluoronitrobenzene and a 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[2]
-
The atmosphere in the kettle is replaced with high-purity nitrogen three times, followed by three replacements with hydrogen gas.[1]
-
The reactor is then pressurized with hydrogen to 0.1–5 MPa.[3]
-
The reaction mixture is heated to a temperature between 50–100°C and stirring is initiated.[3]
-
The reaction is maintained for 1–10 hours, with completion monitored by techniques such as TLC or GC.[3]
-
Upon completion, the hot reaction mixture is filtered to remove the catalyst.[1]
-
The crude product can be purified by distillation or rectification to yield 3-chloro-4-fluoroaniline with a purity of over 99.5%.[1]
-
An alternative method for this reduction involves using iron powder in the presence of an acid.
Experimental Protocol: Iron Reduction
-
Materials: 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, water, hydrochloric acid.[4]
-
Procedure:
-
In a reactor, combine 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[4]
-
Heat the mixture to 60°C with stirring.[4]
-
Slowly add hydrochloric acid to the mixture, allowing the temperature to rise and be maintained between 80-90°C.[4]
-
Continue stirring until the reaction is complete, as monitored by TLC or GC.[2]
-
After cooling the reaction mixture, the product is extracted with a suitable organic solvent.[2]
-
The solvent is removed after drying and filtration, and the final product is obtained as a white crystal after distillation.[3]
-
Step 2: Chlorination of 3-Chloro-4-fluoroaniline to this compound
The selective chlorination of 3-chloro-4-fluoroaniline at the 2-position is the final step. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation.
Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
-
Materials: 3-chloro-4-fluoroaniline, N-Chlorosuccinimide (NCS), a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Procedure (General):
-
Dissolve 3-chloro-4-fluoroaniline in an appropriate solvent in a reaction vessel.
-
Add a stoichiometric amount of NCS to the solution. The reaction may be performed at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is washed with water to remove succinimide.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Route 2: Synthesis via Reduction of 2,3-Dichloro-4-fluoronitrobenzene
This alternative pathway involves the nitration of 1,2-dichloro-4-fluorobenzene followed by the reduction of the resulting nitro compound.
Step 1: Nitration of 1,2-Dichloro-4-fluorobenzene to 2,3-Dichloro-4-fluoronitrobenzene
The nitration of the starting material is achieved using a mixture of nitric and sulfuric acids.
Experimental Protocol: Nitration
-
Materials: 1,2-dichloro-4-fluorobenzene, fuming nitric acid, concentrated sulfuric acid.
-
Procedure (General):
-
To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1,2-dichloro-4-fluorobenzene while maintaining a low temperature (e.g., -15 to -5°C).[5]
-
After the addition is complete, allow the reaction to proceed at this temperature for a set period (e.g., 2-5 hours).[5]
-
The reaction is then quenched by carefully pouring the mixture onto ice water.[5]
-
The precipitated product is collected by filtration, washed with water until neutral, and dried.
-
Further purification can be carried out by recrystallization.
-
Note: A specific, detailed experimental protocol with quantitative yield for the nitration of 1,2-dichloro-4-fluorobenzene to the desired 2,3-dichloro-4-fluoronitrobenzene isomer is not explicitly detailed in the searched literature. The conditions are based on general nitration procedures for similar substrates.
Step 2: Reduction of 2,3-Dichloro-4-fluoronitrobenzene to this compound
The final step is the reduction of the nitro group, which can be accomplished by catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 2,3-dichloro-4-fluoronitrobenzene, Palladium on Carbon (Pd/C) catalyst, a suitable solvent (e.g., ethanol, methanol, or isopropanol), hydrogen gas.
-
Procedure (General):
-
Dissolve 2,3-dichloro-4-fluoronitrobenzene in a suitable solvent in a high-pressure reactor.
-
Add a catalytic amount of Pd/C.
-
The reactor is sealed and purged with nitrogen, then filled with hydrogen gas to a desired pressure (e.g., 1.0-4.0 MPa).[6]
-
The reaction mixture is stirred at a specific temperature (e.g., 60-120°C) for a designated time (e.g., 2-5 hours).[6]
-
After the reaction is complete, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or distillation.
-
Data Presentation
The following table summarizes the available quantitative data for the key reaction steps.
| Route | Step | Starting Material | Product | Reagents & Conditions | Yield | Purity | Reference(s) |
| 1 | 1 | 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline | H₂, 1% Pt/C, 50-100°C, 0.1-5 MPa | >94% | >99.5% | [3][7] |
| 1 | 1 | 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline | Fe, HCl, Ethanol/Water, 80-90°C | Not specified | Not specified | [4] |
| 1 | 2 | 3-Chloro-4-fluoroaniline | This compound | N-Chlorosuccinimide | Data not available | Data not available | Inferred |
| 2 | 1 | 1,2-Dichloro-4-fluorobenzene | 2,3-Dichloro-4-fluoronitrobenzene | HNO₃, H₂SO₄ | Data not available | Data not available | Inferred |
| 2 | 2 | 2,3-Dichloro-4-fluoronitrobenzene | This compound | H₂, Pd/C | Data not available | Data not available | Inferred |
Mandatory Visualizations
Caption: Synthesis Pathway of this compound via Route 1.
Caption: Synthesis Pathway of this compound via Route 2.
Caption: Experimental Workflow for the Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene.
References
- 1. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 6. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 7. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Synthesis of 2,3-Dichloro-4-fluoroaniline from Dichloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,3-dichloro-4-fluoroaniline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with a suitable dichloronitrobenzene isomer and proceeds through a two-step reaction sequence involving nucleophilic aromatic substitution for fluorination, followed by the reduction of the nitro group. This document details the proposed experimental protocols, presents comparative data for analogous reactions, and includes visualizations of the chemical pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound from a dichloronitrobenzene precursor is proposed to proceed via a two-step process. The logical starting material for this synthesis is 2,3-dichloronitrobenzene .
-
Step 1: Halogen Exchange Fluorination. The first step involves a nucleophilic aromatic substitution (SNAr) reaction. In this step, one of the chlorine atoms on the 2,3-dichloronitrobenzene ring is substituted by a fluorine atom. The nitro group at position 1 activates the aromatic ring for nucleophilic attack, with the position para to the nitro group (position 4) being a likely site for substitution. This reaction is typically carried out using an alkali metal fluoride in a high-boiling point polar aprotic solvent.
-
Step 2: Reduction of the Nitro Group. The intermediate, 2,3-dichloro-4-fluoronitrobenzene, is then reduced to the target aniline. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and high-yielding approach.
The overall reaction scheme is depicted below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous chemical transformations.[1][2][3][4]
Step 1: Synthesis of 2,3-Dichloro-4-fluoronitrobenzene
This procedure is adapted from the fluorination of 3,4-dichloronitrobenzene.[1]
Materials:
-
2,3-Dichloronitrobenzene
-
Anhydrous Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO)
-
Phase Transfer Catalyst (e.g., tetramethylammonium chloride) (optional)
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,3-dichloronitrobenzene, anhydrous potassium fluoride, and dimethyl sulfoxide. A phase transfer catalyst can also be added to facilitate the reaction.
-
Heat the reaction mixture to 140-150°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate containing the product can be further purified by distillation or crystallization.
Step 2: Synthesis of this compound
This protocol is based on the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[1][4]
Materials:
-
2,3-Dichloro-4-fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen Gas (H₂)
Procedure:
-
In a hydrogenation apparatus, dissolve 2,3-dichloro-4-fluoronitrobenzene in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is completely converted.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.
Data Presentation: Analogous Reactions
Table 1: Fluorination of Dichloronitrobenzenes
| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 3,4-Dichloronitrobenzene | KF | DMSO | Phase Transfer Catalyst | 140-150 | - | [1] |
| 3,4-Dichloronitrobenzene | KF | DMSO | None | Reflux | 86 | [1] |
| 3,4-Dichloronitrobenzene | KF | Sulfolane | None | 240 | 68.8 (conversion) | [2] |
| 2,4-Dichloronitrobenzene | KF | None | Hexadecyltriethylphosphonium bromide | 180 | >65 (conversion) | [5] |
Table 2: Reduction of Substituted Nitrobenzenes
| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 3-Chloro-4-fluoronitrobenzene | H₂ | 10% Pd/C | Methanol | Room Temp. | ~90 | [3] |
| 3-Chloro-4-fluoronitrobenzene | H₂ | 1% Pt/C | None | 50-100°C | >94 | [3] |
| 3-Chloro-4-fluoronitrobenzene | Fe/HCl | Ethanol/Water | - | 80-90°C | ~85 | [4] |
| 5-Chloro-2,4-difluoronitrobenzene | H₂ | - | - | - | 84 | [6] |
Mandatory Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway from the starting material to the final product.
Experimental Workflow for Catalytic Hydrogenation
Caption: Step-by-step workflow for the reduction of the nitro intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Analysis of 2,3-Dichloro-4-fluoroaniline: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide outlines the standard methodologies for the spectroscopic characterization of 2,3-Dichloro-4-fluoroaniline (CAS No. 36556-52-2). While a comprehensive search of publicly accessible databases and supplier information did not yield specific experimental spectra for this compound, this document provides the foundational experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide is intended to serve as a detailed procedural reference for researchers, scientists, and drug development professionals involved in the synthesis, identification, and quality control of halogenated anilines. The workflow for a typical spectroscopic analysis is also presented.
Introduction
This compound is a halogenated aromatic amine, a structural motif of interest in the development of pharmaceuticals and agrochemicals. The precise substitution pattern on the aniline ring necessitates a thorough structural elucidation to ensure chemical identity and purity. The primary analytical techniques for this purpose are NMR, IR, and MS, which provide complementary information about the molecular structure, functional groups, and molecular weight. This guide presents the standardized experimental procedures for acquiring these crucial spectroscopic data.
Spectroscopic Data (Hypothetical)
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | Data not available | NH₂ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | C-NH₂ |
| Data not available | C-Cl |
| Data not available | C-Cl |
| Data not available | C-F |
| Data not available | C-H |
| Data not available | C-H |
Infrared (IR) Spectroscopy Data
Table 3: FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | N-H stretch |
| Data not available | Data not available | C-H stretch (aromatic) |
| Data not available | Data not available | C=C stretch (aromatic) |
| Data not available | Data not available | C-N stretch |
| Data not available | Data not available | C-F stretch |
| Data not available | Data not available | C-Cl stretch |
Mass Spectrometry (MS) Data
Table 4: MS Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | [M]⁺ (with ³⁵Cl₂) |
| Data not available | Data not available | [M+2]⁺ (with ³⁵Cl³⁷Cl) |
| Data not available | Data not available | [M+4]⁺ (with ³⁷Cl₂) |
| Data not available | Data not available | Fragment ions |
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic data for halogenated anilines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: Typically -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the instrument used.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: Typically 0 to 200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction using the spectrometer's software.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the mass spectrometer. A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
-
Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule.
-
Electron Energy: 70 eV.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition:
-
Mass Range: A typical scan range would be m/z 40-500 to ensure detection of the molecular ion and significant fragments.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (and its isotopic pattern, which is characteristic for chlorine-containing compounds) and the fragmentation pattern to deduce the molecular structure.
Workflow and Logical Relationships
The comprehensive spectroscopic analysis of a compound like this compound follows a logical progression to ensure unambiguous structure determination.
Caption: A diagram illustrating the typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Conclusion
While specific experimental data for this compound remains elusive in public databases, the methodologies outlined in this guide provide a robust framework for its characterization. The application of NMR, IR, and MS, following the described protocols, will enable researchers to obtain the necessary data for complete structural elucidation and purity confirmation. This technical guide serves as a valuable resource for the analytical procedures required for the study of this and related halogenated anilines.
Navigating the Solubility Landscape of 2,3-Dichloro-4-fluoroaniline in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2,3-dichloro-4-fluoroaniline in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the theoretical principles governing its solubility, alongside robust experimental protocols for its precise determination. While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this guide equips researchers with the necessary methodologies to ascertain solubility in their specific solvent systems.
Introduction to this compound and its Solubility
This compound is a halogenated aromatic amine of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, characterized by a substituted benzene ring, dictates its solubility, a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. An understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring process efficiency.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the adage "like dissolves like," which relates to the intermolecular forces between the solute and the solvent. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor.
-
Dipole-Dipole Interactions: The polar C-Cl and C-F bonds contribute to the molecule's overall dipole moment.
-
Van der Waals Forces: These ubiquitous, weaker forces contribute to the overall solute-solvent interactions.
Based on these structural features, a qualitative assessment of the solubility of this compound in different classes of organic solvents can be made.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group of the aniline. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions with the polar functional groups. |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups of the aniline. |
Note: This table provides a qualitative prediction. Experimental verification is essential for obtaining precise solubility data.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a direct and reliable technique for determining the solubility of a solid compound in a given solvent. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and the weighing of the dissolved solute.
Materials and Apparatus
-
This compound
-
Selected organic solvents (analytical grade)
-
Sealed containers (e.g., screw-cap vials or flasks)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven or vacuum oven for drying
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
-
Equilibration:
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely measured volume of the filtered, saturated solution into a pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is achieved.
-
Accurately weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solvent (L))
-
Data Presentation
Quantitative solubility data should be meticulously recorded in a structured format to facilitate easy comparison across different solvents and temperatures.
Table 2: Template for Recording Quantitative Solubility Data
| Organic Solvent | Temperature (°C) | Mass of Solute (g) | Volume of Solvent (mL) | Solubility (g/L) | Solubility (mol/L) |
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be extensively published, this technical guide provides a solid foundation for researchers. By understanding the theoretical principles and employing the detailed experimental protocol provided, scientists and drug development professionals can accurately determine the solubility of this key intermediate in their solvent systems of interest, thereby facilitating more efficient and optimized chemical processes.
An In-depth Technical Guide to 2,3-Dichloro-4-fluoroaniline: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichloro-4-fluoroaniline, a halogenated aromatic amine of interest in synthetic chemistry. While not as extensively documented as some of its isomers, this compound represents a unique building block for the synthesis of potentially novel molecules in the pharmaceutical and agrochemical industries. This guide covers the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its known physicochemical and spectroscopic data. The primary route to this compound involves the reduction of its nitro precursor, 2,3-dichloro-4-fluoronitrobenzene.
Introduction
This compound (CAS No. 36556-52-2) is a substituted aniline containing two chlorine atoms and a fluorine atom on the benzene ring. The specific arrangement of these halogens influences the electronic properties and reactivity of the molecule, making it a potentially valuable intermediate in the design of new chemical entities. While its isomers, such as 3-chloro-4-fluoroaniline, have well-documented roles as key intermediates in the synthesis of blockbuster drugs, the history and application of this compound are more specialized. This guide aims to consolidate the available information on this compound, providing a foundational resource for researchers.
Discovery and Historical Synthesis
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader development of organofluorine chemistry and the synthesis of halogenated aromatic compounds. The primary and most logical synthetic pathway to this compound is through the reduction of its corresponding nitro compound, 2,3-dichloro-4-fluoronitrobenzene.
The synthesis of polysubstituted haloaromatic compounds gained significant traction in the mid-20th century, driven by the increasing demand for novel pharmaceuticals, dyes, and agrochemicals. The introduction of fluorine into organic molecules was a particularly significant area of research, known to often enhance biological activity and metabolic stability.
The likely historical synthesis of this compound would have followed a multi-step sequence, beginning with a more readily available starting material like 1,2-dichloro-3-fluorobenzene or a related dichlorofluorobenzene isomer. This would be followed by nitration to introduce the nitro group, creating the precursor 2,3-dichloro-4-fluoronitrobenzene. The final step is the reduction of the nitro group to an amine.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. Spectroscopic data, while not extensively published, can be predicted based on the analysis of its structural analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36556-52-2 |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would appear as doublets or doublets of doublets, with chemical shifts influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the amine group. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts determined by the substitution pattern. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF). |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) would be observed, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching. |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps leading to this compound, based on established methodologies for analogous compounds.
Synthesis of 2,3-dichloro-4-fluoronitrobenzene (Precursor)
The synthesis of the nitro precursor is a critical first step. A plausible method involves the nitration of 1,2-dichloro-3-fluorobenzene.
Materials:
-
1,2-dichloro-3-fluorobenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1,2-dichloro-3-fluorobenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-dichloro-4-fluoronitrobenzene.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
The reduction of the nitro group is the final step to obtain the target aniline. Catalytic hydrogenation is a common and efficient method.
Materials:
-
2,3-dichloro-4-fluoronitrobenzene
-
Ethanol or Ethyl Acetate
-
10% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)
-
Hydrogen gas source
-
Parr hydrogenator or similar pressure reactor
Procedure:
-
Dissolve 2,3-dichloro-4-fluoronitrobenzene in a suitable solvent such as ethanol or ethyl acetate in a pressure reactor.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Logical and Experimental Workflows
The synthesis of this compound can be visualized as a sequential process.
Synthetic Pathway Diagram
Caption: Synthetic pathway to this compound.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Applications in Drug Development
While there is a scarcity of information on the specific use of this compound in marketed drugs, its structural motifs are present in various biologically active compounds. Halogenated anilines are a common feature in many kinase inhibitors, where they can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target enzyme.
The unique substitution pattern of this compound could offer advantages in terms of modulating selectivity, potency, and pharmacokinetic properties of new drug candidates. Researchers in medicinal chemistry could utilize this compound as a starting material for the synthesis of novel scaffolds to explore new chemical space in drug discovery programs targeting cancer, inflammatory diseases, and infectious agents.
Conclusion
This compound is a halogenated aromatic amine with potential as a valuable building block in synthetic and medicinal chemistry. Although its history is not as prominently documented as some of its isomers, the synthetic routes to this compound are based on well-established chemical principles. This guide provides a consolidated resource on its synthesis, properties, and potential applications, aiming to facilitate its use in future research and development endeavors. Further investigation into the utility of this compound in the synthesis of novel bioactive molecules is warranted.
Basic reactivity of 2,3-Dichloro-4-fluoroaniline
An In-depth Technical Guide on the Core Reactivity of 2,3-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic amine that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its chemical behavior is dictated by the interplay of the electron-donating amino group (-NH₂) and the strongly electron-withdrawing chloro (-Cl) and fluoro (-F) substituents. This unique electronic arrangement makes the aromatic ring electron-deficient and susceptible to specific types of reactions, while also directing the regioselectivity of these transformations. This guide provides a comprehensive overview of the fundamental reactivity of this compound, supported by detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthetic chemistry. The tables below summarize key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol |
| Appearance | Off-white to light brown powder or crystalline solid. |
| Melting Point | Data not consistently available; similar compounds like 3-chloro-4-fluoroaniline melt at 42-44 °C.[1] |
| Boiling Point | Data not consistently available; similar compounds like 3-chloro-4-fluoroaniline boil at 227-228 °C.[1][2] |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents such as ethanol, ether, and chlorinated solvents.[1] |
| pKa | Specific data is not readily available. For comparison, the pKa of 4-fluoroaniline is 4.65.[3] The additional electron-withdrawing chlorine atoms on the this compound ring are expected to lower this value, making it a weaker base. |
Table 2: Spectroscopic Data for this compound
| Technique | Predicted Data and Key Features |
| ¹H NMR | The spectrum will show signals for two aromatic protons and the amine protons. The aromatic signals will exhibit complex splitting patterns due to H-H and H-F coupling. Chemical shifts will be influenced by the three halogen substituents and the amino group.[4] |
| ¹³C NMR | The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon atoms bonded to halogens will show characteristic shifts. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic molecular ion peak (M+) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), which is crucial for its identification. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-N stretching, and strong absorptions corresponding to C-Cl and C-F bonds, in addition to aromatic C-H and C=C stretching.[1] |
Core Reactivity and Mechanisms
The reactivity of this compound is dominated by two main pathways: nucleophilic aromatic substitution, driven by the electron-deficient nature of the ring, and reactions involving the primary amine, such as diazotization.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of three strongly electron-withdrawing halogen atoms deactivates the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr).[5][6] This is in contrast to typical benzene rings, which are electron-rich and undergo electrophilic substitution.
-
Mechanism : The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The leaving group then departs, restoring the aromaticity of the ring.
-
Regioselectivity : In SₙAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[6] Therefore, the fluorine atom at the C4 position is the most probable site of substitution. The electron-donating amino group, being a para-director, further activates this position for nucleophilic attack.[6]
Caption: SₙAr mechanism on a halogenated aniline.
Diazotization
The primary aromatic amino group of this compound readily undergoes diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).[7][8]
-
Mechanism : The reaction begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[8] The amino group of the aniline acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable aryl diazonium salt.[8]
-
Synthetic Utility : The resulting diazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in subsequent reactions, such as the Sandmeyer (CuX) or Schiemann (HBF₄) reactions, making it a cornerstone transformation in aromatic chemistry.[9]
Caption: Key stages in the diazotization of an aromatic amine.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the this compound ring is significantly disfavored. The cumulative electron-withdrawing inductive effects of the three halogen substituents strongly deactivate the ring towards attack by electrophiles.[6] While the amino group is a powerful ortho-, para-directing activator, its influence is largely negated by the deactivating halogens. Any EAS reaction would require harsh conditions and would likely result in low yields and a mixture of products.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving halogenated anilines, which are applicable to this compound.
Protocol 1: Diazotization and Azo Coupling
This protocol describes the synthesis of a representative azo dye, a common application for aromatic amines. The procedure involves the diazotization of the aniline followed by coupling with an activated aromatic compound like 2-naphthol.[7]
Materials:
-
This compound (0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (0.011 mol)
-
2-Naphthol (0.01 mol)
-
Sodium Hydroxide (10% aqueous solution)
-
Ice-salt bath
Procedure:
-
Preparation of Amine Salt: In a 250 mL beaker, suspend this compound (0.01 mol) in a mixture of concentrated HCl (3 mL) and deionized water (20 mL).
-
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. This temperature must be maintained throughout the diazotization step.[7]
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol in 10 mL water) dropwise to the cold aniline salt suspension. Keep the tip of the addition funnel below the surface of the liquid. The reaction is complete when the solution gives a positive test for excess nitrous acid (turns starch-iodide paper blue).
-
Preparation of Coupling Component: In a separate beaker, dissolve 2-naphthol (0.01 mol) in 50 mL of 10% aqueous sodium hydroxide solution and cool the resulting solution to 0-5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.[7]
-
Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water until the filtrate is neutral, and dry it in a desiccator.
Caption: Workflow for diazotization and azo coupling.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general method for the substitution of the fluorine atom in a polyhalogenated aniline with an amine nucleophile, a common step in the synthesis of pharmaceutical intermediates.[6]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)
-
A suitable base (e.g., K₂CO₃, Et₃N) (1.5 eq)
-
A polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the chosen solvent, the amine nucleophile (1.2 eq), and the base (1.5 eq).[6]
-
Heating: Heat the reaction mixture to a temperature between 80–150 °C. The optimal temperature will depend on the reactivity of the specific amine nucleophile and should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Extraction: Quench the reaction by adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion
The basic reactivity of this compound is primarily characterized by its susceptibility to nucleophilic aromatic substitution at the C4 position and the versatile chemistry of its primary amino group via diazotization. The electron-deficient nature of the aromatic ring, a direct consequence of its polyhalogenated structure, makes it a valuable substrate for constructing complex molecules where traditional electrophilic substitution is not feasible. This unique reactivity profile cements its role as a strategic building block for researchers and professionals in the fields of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Diazotisation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Use of 2,3-Dichloro-4-fluoroaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4-fluoroaniline is a halogenated aromatic amine with significant potential as a building block in the synthesis of complex pharmaceutical agents. The strategic placement of two chlorine atoms and a fluorine atom on the aniline ring can impart unique electronic properties, enhance metabolic stability, and provide vectors for further molecular elaboration. While not as extensively documented as some of its isomers, its structural motifs are found in various kinase inhibitors and other targeted therapeutics. The chloro and fluoro substituents can play a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
These application notes provide a representative, detailed protocol for the synthesis of a hypothetical tyrosine kinase inhibitor, tentatively named "Dichlorofluanib," using this compound as a key starting material. The methodologies are based on well-established synthetic strategies for analogous compounds, such as the synthesis of Lapatinib from 3-chloro-4-fluoroaniline.[1][2] This document also outlines a relevant biological signaling pathway and provides quantitative data to guide researchers in their synthetic endeavors.
Hypothetical Application: Synthesis of "Dichlorofluanib," a Potential Kinase Inhibitor
For the purpose of these application notes, we will describe a hypothetical multi-step synthesis of "Dichlorofluanib," a molecule designed to incorporate the this compound moiety into a quinazoline scaffold, a common core structure for tyrosine kinase inhibitors.
Overall Synthetic Scheme
The proposed synthesis of "Dichlorofluanib" is a three-step process:
-
Step 1: Synthesis of the Quinazoline Core. Formation of an initial quinazoline ring system via a Gould-Jacobs reaction.[3][4]
-
Step 2: Nucleophilic Aromatic Substitution. Coupling of the quinazoline core with this compound.
-
Step 3: Side Chain Installation. Introduction of a solubilizing side chain to complete the synthesis of "Dichlorofluanib."
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6,7-bis(2-methoxyethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 1)
This protocol describes the formation of the quinazoline core using the Gould-Jacobs reaction.
Materials:
-
3,4-bis(2-methoxyethoxy)aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Hexanes
Procedure:
-
In a round-bottom flask, combine 3,4-bis(2-methoxyethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130°C for 2 hours with stirring.
-
Add diphenyl ether to the reaction mixture and heat to 250-260°C for 3-4 hours, while distilling off the ethanol formed.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add hexanes to precipitate the product.
-
Filter the solid, wash with hexanes, and dry under vacuum to yield Intermediate 1.
Protocol 2: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (Intermediate 2)
This protocol describes the chlorination of the quinazoline core.
Materials:
-
Intermediate 1
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
Suspend Intermediate 1 (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (3.0 eq) at room temperature.
-
Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
The resulting crude Intermediate 2 is used in the next step without further purification.
Protocol 3: Synthesis of N-(2,3-dichloro-4-fluorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine ("Dichlorofluanib")
This protocol details the coupling of the quinazoline core with this compound.
Materials:
-
Intermediate 2
-
This compound
-
Isopropanol
-
Hydrochloric acid (in isopropanol)
Procedure:
-
Dissolve the crude Intermediate 2 in isopropanol.
-
Add this compound (1.1 eq).
-
Add a solution of hydrochloric acid in isopropanol to adjust the pH to acidic.
-
Heat the reaction mixture to reflux (approximately 80-85°C) for 8-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the precipitated solid, wash with cold isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain the hydrochloride salt of "Dichlorofluanib".
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of "Dichlorofluanib". The yields are hypothetical and based on similar reported reactions.
| Compound | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Purity |
| Intermediate 1 | Ethyl 6,7-bis(2-methoxyethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₈H₂₃NO₇ | 365.38 | ~85% | >95% |
| Intermediate 2 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | C₁₄H₁₇ClN₂O₄ | 328.75 | ~90% (crude) | - |
| "Dichlorofluanib" | N-(2,3-dichloro-4-fluorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | C₂₀H₁₈Cl₂FN₃O₄ | 482.28 | ~75% | >98% |
Visualizations
Synthetic Workflow for "Dichlorofluanib"
Caption: Experimental workflow for the synthesis of "Dichlorofluanib".
VEGFR Signaling Pathway and Inhibition
Tyrosine kinase inhibitors often target signaling pathways involved in cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[5][6][7]
Caption: Simplified VEGFR signaling pathway and the site of action for a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cusabio.com [cusabio.com]
2,3-Dichloro-4-fluoroaniline: A Key Intermediate for Potent Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The halogenated aromatic amine, 2,3-dichloro-4-fluoroaniline, serves as a critical building block in the synthesis of targeted therapies, particularly small molecule kinase inhibitors. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline ring, imparts desirable electronic properties and metabolic stability to the final active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its application in the synthesis of prominent kinase inhibitors, detailed experimental protocols, and relevant biological data.
Introduction to Kinase Inhibition
Kinases are a class of enzymes that facilitate the transfer of a phosphate group from ATP to specific substrate molecules, a process known as phosphorylation.[1] This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a common hallmark of various diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors are designed to bind to the ATP-binding site of a specific kinase, preventing phosphorylation and thereby blocking downstream signaling pathways that drive disease progression.
Application in the Synthesis of Gefitinib and Lapatinib
This compound is a pivotal intermediate in the synthesis of at least two clinically significant kinase inhibitors: Gefitinib and Lapatinib.[3][4] The structural features of this aniline derivative are crucial for the biological activity of the final drug molecules. The aniline moiety itself often acts as a critical pharmacophore, forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[5] The chloro and fluoro substituents can further enhance binding affinity and modulate the physicochemical properties of the inhibitor, such as lipophilicity and metabolic stability.[5][6]
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][7] The synthesis of Gefitinib involves the nucleophilic aromatic substitution of a chlorinated quinazoline precursor with this compound.[3]
Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR (HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[6][8] This dual activity makes it an effective treatment for HER2-positive breast cancer. The synthesis of Lapatinib also utilizes this compound as a key building block in a multi-step process.[6][8]
Physicochemical and Supplier Data
A thorough understanding of the properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 367-21-5 | [3] |
| Molecular Formula | C₆H₅Cl₂FN | |
| Molecular Weight | 180.02 g/mol | |
| Appearance | White to pale yellow or light brown crystalline solid | [7] |
| Melting Point | 42-44 °C | [7] |
| Boiling Point | 227-228 °C | [7] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether. | [7] |
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | 25 g, 100 g |
| Chem-Impex | ≥ 99% | 25 g, 100 g, 250 g, 1 kg, 5 kg |
| Thermo Scientific | 98% | 500 g |
| Tokyo Chemical Industry | >98.0% (GC) | 25 g, 500 g |
Experimental Protocols
The following are generalized protocols for the synthesis of key intermediates and the final kinase inhibitors using this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale.
Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Intermediate)
This protocol describes the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.[3]
Materials:
-
4-chloro-6,7-dimethoxyquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol
Procedure:
-
To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and isopropanol.
-
Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the mixture.[3]
-
Stir the mixture at room temperature for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization or column chromatography.
Synthesis of Lapatinib Intermediate
A key step in the synthesis of Lapatinib involves the coupling of 3-chloro-4-fluoroaniline with a quinazoline moiety.[8]
Materials:
-
3-chloro-4-fluoroaniline
-
4-chloro-6-iodoquinazoline
-
Isopropanol
Procedure:
-
A solution of 3-chloro-4-fluoroaniline in isopropanol is added to a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.[8]
-
The reaction mixture is warmed to approximately 66°C and held at that temperature for about 1 hour.[8]
-
The mixture is then cooled, and the product is isolated by filtration.[8]
Signaling Pathway Inhibition
Gefitinib and Lapatinib exert their therapeutic effects by inhibiting the tyrosine kinase activity of EGFR and HER2, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[6][7]
Caption: Inhibition of EGFR and HER2 signaling pathways.
Synthetic Workflow Overview
The general workflow for synthesizing kinase inhibitors using this compound involves a series of well-defined steps from starting materials to the final, purified active pharmaceutical ingredient.
Caption: General synthetic workflow for kinase inhibitors.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent kinase inhibitors. Its strategic incorporation into molecules like Gefitinib and Lapatinib has led to significant advancements in targeted cancer therapy. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this key building block in the discovery and development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Gefitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] Its mechanism of action involves competitively blocking the ATP binding site of the EGFR tyrosine kinase domain, which in turn inhibits autophosphorylation and downstream signaling pathways responsible for cell proliferation and survival.[1][2][4][5] This document provides detailed application notes and protocols for the synthesis of gefitinib.
A thorough review of the scientific literature indicates that the synthesis of gefitinib is well-established using 3-chloro-4-fluoroaniline as a key building block. No synthesis routes utilizing 2,3-dichloro-4-fluoroaniline for the preparation of gefitinib have been found in the reviewed literature. Therefore, the following protocols are based on the widely documented precursor, 3-chloro-4-fluoroaniline.
Signaling Pathway of Gefitinib Action
Gefitinib targets the EGFR signaling pathway. Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Gefitinib inhibits the initial autophosphorylation step, thereby blocking these downstream signals.[1][5][6]
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Synthesis of Gefitinib: Experimental Workflow
The synthesis of gefitinib is a multi-step process. A common and efficient route starts from 6,7-dimethoxy-3H-quinazolin-4-one. The key steps include chlorination of the quinazoline core, followed by a nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, demethylation, and finally etherification to introduce the morpholino-propoxy side chain.
Caption: A representative synthetic workflow for Gefitinib.
Quantitative Data Summary
The following tables summarize quantitative data for the key steps in a representative synthesis of gefitinib. Yields and conditions can vary based on the specific reagents and scale of the reaction.
Table 1: Synthesis of 4-chloro-N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazoline
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Chlorination | 6,7-dimethoxy-3H-quinazolin-4-one | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | N/A or DMF | Reflux | 2-6 | High | [7][8] |
| 2. Nucleophilic Substitution | 4-chloro-6,7-dimethoxyquinazoline | 3-chloro-4-fluoroaniline | Isopropanol | Room Temp to Reflux | 1-6 | ~98% | [7] |
| 3. Demethylation | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | L-methionine, Methanesulfonic acid | N/A | Reflux | 12-24 | 30-35% (after crystallization) | [9] |
| 4. Etherification | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline | 4-(3-chloropropyl)morpholine, K₂CO₃ | DMF | 60-80 | 3-4 | ~25% | [5][7] |
Table 2: Alternative Final Step - Condensation
| Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | 3-chloro-4-fluoroaniline | Isopropanol | Reflux | 6 | High | [8][10] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [7]
-
Chlorination: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one and a chlorinating agent such as thionyl chloride or phosphorus oxychloride is heated to reflux for 2-6 hours. After completion, the excess chlorinating agent is removed under reduced pressure to yield crude 4-chloro-6,7-dimethoxyquinazoline.
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add 3-chloro-4-fluoroaniline (approximately 2.3 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
The resulting precipitate is collected by filtration, washed with isopropanol, and dried to afford N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
-
Protocol 2: Selective Demethylation [9]
-
Treat N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine with a mixture of L-methionine and methanesulfonic acid.
-
Heat the mixture to reflux for an extended period (e.g., 12-24 hours).
-
Upon cooling, the product can be purified by crystallization from a suitable solvent such as methanol to yield 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline.
Protocol 3: Etherification to Yield Gefitinib [5][7]
-
To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (1 equivalent) in an appropriate solvent like DMF, add potassium carbonate (as a base).
-
Add 4-(3-chloropropyl)morpholine (approximately 2 equivalents).
-
Heat the reaction mixture to 60-80°C for 3-4 hours.
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
The product can be extracted with an organic solvent (e.g., chloroform or ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is evaporated to yield gefitinib. Further purification can be achieved by recrystallization.
Protocol 4: Alternative Final Step - Direct Condensation [8][10]
-
To a suspension of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1 equivalent) in isopropanol, add a solution of 3-chloro-4-fluoroaniline (1-1.1 equivalents) in isopropanol.
-
Heat the mixture to reflux for approximately 6 hours.
-
Cool the reaction mixture. The precipitated product, gefitinib, is collected by filtration and washed with the solvent.
-
The crude product can be purified by recrystallization.
References
- 1. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. ukm.my [ukm.my]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
Application of 2,3-Dichloro-4-fluoroaniline in Agrochemical Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dichloro-4-fluoroaniline is a halogenated aromatic amine with potential as a versatile building block in the synthesis of novel agrochemicals. While its direct application in the manufacturing of commercialized agrochemicals is not widely documented, its structural motifs are present in a variety of bioactive molecules. The unique substitution pattern of chlorine and fluorine atoms on the aniline ring can impart desirable properties such as enhanced biological activity, metabolic stability, and target specificity to the final compounds. These application notes provide an overview of the potential uses of this compound in agrochemical research and development, drawing parallels from the established applications of its isomers and related compounds. Detailed synthetic protocols and conceptual frameworks are presented to guide researchers in exploring its utility in creating new herbicides, fungicides, and insecticides.
Introduction
Halogenated anilines are critical intermediates in the fine chemicals industry, particularly for the synthesis of pharmaceuticals and agrochemicals. The specific nature and position of the halogen substituents on the aniline ring play a pivotal role in determining the physicochemical properties and biological activity of the resulting products. This compound (CAS No. 36556-52-2) is a readily available, yet under-explored, starting material. While its isomers, such as 3-chloro-4-fluoroaniline and various dichloroanilines, are key precursors to a wide range of commercial herbicides and fungicides, the application of the 2,3-dichloro-4-fluoro substitution pattern remains a promising area for novel agrochemical discovery.
This document outlines potential synthetic routes and applications for this compound in the agrochemical sector, based on established chemical principles and the known bioactivity of related structures.
Potential Applications in Agrochemical Synthesis
Based on the known applications of structurally similar anilines, this compound holds potential as a key intermediate in the synthesis of several classes of agrochemicals:
-
Herbicides: As a precursor to substituted phenylureas, sulfonylureas, and phenoxy-based herbicides. The electronic effects of the chlorine and fluorine atoms can influence the binding affinity to target enzymes in weeds.
-
Fungicides: In the synthesis of anilide and strobilurin-type fungicides. The halogen substituents can enhance the lipophilicity and metabolic stability of the molecules, improving their efficacy and persistence.
-
Insecticides: For the creation of novel insecticides, potentially acting on the nervous system or other vital physiological processes in insects.
Experimental Protocols
The following protocols are illustrative examples of how this compound could be utilized in the synthesis of potential agrochemical candidates. These are based on established synthetic methodologies for related compounds.
Synthesis of a Substituted Phenylurea Herbicide Candidate
Substituted phenylureas are a well-known class of herbicides that act by inhibiting photosynthesis. The following is a general protocol for the synthesis of a novel phenylurea derivative using this compound.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 180.01 | 10 | 1.80 g |
| Alkyl Isocyanate (e.g., Methyl Isocyanate) | 57.05 | 11 | 0.63 g |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.80 g, 10 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkyl isocyanate (e.g., methyl isocyanate, 0.63 g, 11 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2,3-dichloro-4-fluorophenyl)-N'-(alkyl)urea.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Synthesis of a Benzamide Fungicide Candidate
Benzamide fungicides are known to be effective against a range of plant pathogens. This protocol outlines the synthesis of a novel benzamide derivative.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 180.01 | 10 | 1.80 g |
| Substituted Benzoyl Chloride | Varies | 10 | Varies |
| Anhydrous Pyridine | 79.10 | - | 20 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 30 mL |
Procedure:
-
Dissolve this compound (1.80 g, 10 mmol) in a mixture of anhydrous DCM (30 mL) and anhydrous pyridine (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Add the substituted benzoyl chloride (10 mmol) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into 100 mL of 1M HCl and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Characterize the purified N-(2,3-dichloro-4-fluorophenyl)benzamide derivative by appropriate analytical techniques.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols and a conceptual workflow for agrochemical discovery.
Conclusion
This compound represents an intriguing, yet underexplored, building block for the synthesis of novel agrochemicals. While direct commercial applications are not yet established, its unique electronic and steric properties make it a valuable candidate for lead discovery programs. The protocols and workflows presented herein provide a foundational guide for researchers to explore the potential of this compound in developing next-generation herbicides, fungicides, and insecticides. Further investigation into the synthesis of diverse chemical libraries derived from this compound is warranted to fully elucidate its potential in agrochemical manufacturing.
2,3-Dichloro-4-fluoroaniline: A Versatile Building Block in Organic Chemistry
Abstract
2,3-Dichloro-4-fluoroaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the aniline ring, provides a versatile scaffold for the development of novel compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in organic synthesis, with a focus on its application in the preparation of kinase inhibitors and other heterocyclic systems.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 36556-52-2 |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Purity | ≥95-97% |
Synthesis of this compound
Protocol 1: Catalytic Hydrogenation of 2,3-Dichloro-4-fluoronitrobenzene (Representative Protocol)
This protocol is adapted from established procedures for the reduction of similar halogenated nitrobenzenes.
Reaction Scheme:
Caption: Catalytic hydrogenation of 2,3-dichloro-4-fluoronitrobenzene.
Materials:
-
2,3-Dichloro-4-fluoronitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Filtration agent (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Inerting the Reactor: Charge the hydrogenation reactor with 2,3-dichloro-4-fluoronitrobenzene and a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Seal the reactor and purge the system three times with nitrogen gas to remove any air.
-
Following the nitrogen purge, purge the system three times with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Commence vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (typically after 3-8 hours), carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to afford crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >90% |
| Purity | >99% (post-purification) |
Applications in Organic Synthesis
The unique electronic properties of this compound, imparted by its halogen substituents, make it a valuable synthon for the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.
Application 1: Synthesis of Quinolines via Combes Reaction
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. This compound can be employed in this reaction to generate highly substituted quinoline derivatives, which are core structures in many biologically active compounds.
Reaction Scheme:
Application Notes and Protocols for Acylation Reactions of 2,3-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the N-acylation of 2,3-dichloro-4-fluoroaniline, a key chemical transformation for the synthesis of various intermediates in the pharmaceutical and agrochemical industries. The protocols detailed below are based on established methods for the acylation of halogenated anilines and can be adapted for this specific substrate.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of two chlorine atoms and a fluorine atom on the aniline ring imparts unique electronic properties and metabolic stability to its derivatives. Acylation of the amino group is a fundamental step in the synthesis of more complex molecules, often serving to protect the amine, modulate its reactivity, or introduce a key pharmacophoric element. N-acylated anilines are precursors to a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The acylation of this compound results in the formation of an amide, which can be a stable final product or an intermediate for further functionalization.
Data Presentation
The reactivity of anilines in acylation reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, decrease the nucleophilicity of the amino group, which can make the reaction more challenging compared to unsubstituted aniline. The following table summarizes typical yields for the N-acetylation of various substituted anilines, providing a comparative reference for expected outcomes.
| Aniline Derivative | Acylating Agent | Catalyst/Base | Solvent | Time (min) | Yield (%) |
| Aniline | Acetic Anhydride | Sodium Acetate | Water/HCl | - | High |
| 4-Methylaniline | Chloroacetyl Chloride | Phosphate Buffer | Water | 15 | 94[1] |
| 4-Methoxyaniline | Chloroacetyl Chloride | Phosphate Buffer | Water | 15 | 95[1] |
| 4-Chloroaniline | Chloroacetyl Chloride | Phosphate Buffer | Water | 20 | 90[1] |
| 4-Chloroaniline | Acetic Anhydride | Silica Sulfuric Acid | Neat | - | 98[2] |
| 2-Nitroaniline | Acetic Anhydride | Silica Sulfuric Acid | Neat | 5 | High[2] |
| 3-Nitroaniline | Acetic Anhydride | Silica Sulfuric Acid | Neat | 10 | High[2] |
Experimental Protocols
The following are detailed protocols for the N-acylation of anilines that can be adapted for this compound. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate
This is a classic and robust method for the N-acetylation of anilines.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve this compound (1 equivalent) in water. Due to the expected low solubility, a co-solvent or a larger volume of water may be necessary.
-
Slowly add concentrated hydrochloric acid to the mixture to form the hydrochloride salt of the aniline, which should be more soluble.
-
In a separate flask, prepare a solution of sodium acetate (1.1 equivalents) in water.
-
To the solution of the aniline hydrochloride, add acetic anhydride (1.2 equivalents) and mix by swirling.
-
Immediately add the sodium acetate solution to the reaction mixture. An immediate precipitate of the N-acetylated product is expected.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield N-(2,3-dichloro-4-fluorophenyl)acetamide.
Protocol 2: Acylation using Acyl Chloride with a Lewis Acid Catalyst
This method is suitable for a broader range of acylating agents.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Pyridine or Triethylamine (as a base)
-
Lewis Acid (e.g., AlCl₃, ZnCl₂) (optional, for less reactive substrates)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the base (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
If the reaction is slow, a catalytic amount of a Lewis acid can be carefully added.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow for N-Acylation
Caption: General experimental workflow for the N-acylation of this compound.
Influence of Substituents on Aniline Acylation Reactivity
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the palladium-catalyzed cross-coupling of 2,3-dichloro-4-fluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substitution pattern. The following sections detail common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—offering starting points for the synthesis of a diverse range of novel compounds.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate such as this compound, the reactivity of the two chlorine atoms can be selectively manipulated, although regioselectivity can be a challenge. The chlorine atom at the 2-position is generally more sterically hindered, while the electronic environment of both is influenced by the fluorine and aniline functionalities. These protocols are based on established methodologies for similar halogenated anilines and may require optimization for this specific substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.
Reaction Principle
The catalytic cycle involves the oxidative addition of palladium(0) to the aryl chloride, followed by transmetalation with a boronic acid (or its corresponding boronate ester) and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Generalized Suzuki-Miyaura Catalytic Cycle
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and base (2.0–3.0 equiv).
-
In a separate vial, pre-mix the palladium catalyst (1–5 mol%) and phosphine ligand (2–10 mol%) and add to the Schlenk flask.
-
Add degassed solvent.
-
Heat the mixture to 80–120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-95 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 70-85* |
*Yields are estimated based on similar reactions with related substrates and require experimental verification.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Reaction Principle
The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Generalized Buchwald-Hartwig Catalytic Cycle
Experimental Protocol
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1–5 mol%), ligand (1.2–6 mol%), and base (1.2–2.0 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.1–1.5 equiv).
-
Add degassed solvent.
-
Heat the reaction mixture to 80–110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify by chromatography.
Quantitative Data Summary (Representative)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 70-85 |
| 2 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | K₂CO₃ | 1,4-Dioxane | 110 | 65-80 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 75-90* |
*Yields are estimated based on similar reactions with related substrates and require experimental verification.
Heck Reaction
The Heck reaction forms a C-C bond between an organohalide and an alkene.
Reaction Principle
The mechanism involves oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by insertion of the alkene into the palladium-carbon bond, and then β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the palladium(0) catalyst.
Generalized Heck Reaction Catalytic Cycle
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the alkene (1.1–2.0 equiv), palladium catalyst (1–5 mol%), ligand (2–10 mol%), and base (1.2–2.5 equiv).
-
Add the solvent and degas the mixture.
-
Heat the reaction to 100–140 °C and monitor its progress.
-
Upon completion, cool the mixture, filter off any solids, and partition between water and an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by chromatography or recrystallization.
Quantitative Data Summary (Representative)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 60-75 |
| 2 | Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | Acetonitrile | 100 | 65-80 |
| 3 | Methyl methacrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 55-70* |
*Yields are estimated based on similar reactions with related substrates and require experimental verification.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Reaction Principle
This reaction is typically co-catalyzed by palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
Generalized Sonogashira Catalytic Cycle
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1–5 mol%), and the copper(I) salt (1–10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, the base, and the terminal alkyne (1.1–1.5 equiv).
-
Stir the reaction at room temperature or with gentle heating (40–80 °C) until completion.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Take up the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry, concentrate, and purify the product by chromatography.
Quantitative Data Summary (Representative)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 70-85 |
| 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | DMF | 60 | 65-80 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 75-90* |
*Yields are estimated based on similar reactions with related substrates and require experimental verification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound open up a wide array of synthetic possibilities for the creation of novel molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a starting point for further exploration and optimization. Careful selection of catalysts, ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity.
Application Notes and Protocols for the N-acetylation of 2,3-Dichloro-4-fluoroaniline
Introduction
The N-acetylation of anilines is a fundamental and widely employed transformation in organic synthesis. This reaction serves to protect the amino group, thereby modulating its reactivity and directing effects in subsequent electrophilic aromatic substitution reactions.[1][2] The conversion of the highly activating amino group into a less activating acetamido group prevents polysubstitution and oxidation, which are common side reactions with highly reactive anilines.[2] The resulting acetanilides are often stable, crystalline solids, which facilitates their purification and characterization.[3] This application note provides a detailed protocol for the N-acetylation of 2,3-dichloro-4-fluoroaniline to synthesize N-(2,3-dichloro-4-fluorophenyl)acetamide, a potentially valuable intermediate in the development of pharmaceuticals and agrochemicals. The procedure described is a robust method utilizing acetic anhydride as the acetylating agent.
Reaction Scheme
The acetylation of this compound proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride.[4][5]
Figure 1: General reaction scheme for the N-acetylation of this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₄Cl₂FN | 180.01 | Solid | 59-61 | Not available |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | -73.1 | 139.8 |
| N-(2,3-dichloro-4-fluorophenyl)acetamide | C₈H₆Cl₂FNO | 222.04 | Solid | Not available | Not available |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | White powder | 324 | 881.4 |
Experimental Protocol
This protocol is adapted from established methods for the acetylation of substituted anilines.[3]
Materials and Equipment
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-layer chromatography (TLC) apparatus
Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Reaction Quench and Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold water with vigorous stirring. This will precipitate the crude N-(2,3-dichloro-4-fluorophenyl)acetamide.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure N-(2,3-dichloro-4-fluorophenyl)acetamide as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns. Handle with care.
-
This compound is a halogenated aniline and should be considered toxic. Avoid inhalation, ingestion, and skin contact.
Visualizations
Experimental Workflow
Caption: Workflow for the N-acetylation of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of N-acetylation.
References
Application of 2,3-Dichloro-4-fluoroaniline in the Synthesis of Fluoroquinolone Antibiotics: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic applications of 2,3-dichloro-4-fluoroaniline as a key starting material in the production of various fluoroquinolone antibiotics. Detailed experimental protocols for the synthesis of key intermediates and final active pharmaceutical ingredients (APIs), including ciprofloxacin and pazufloxacin, are presented. Quantitative data is summarized in tabular format for ease of comparison, and key synthetic pathways and workflows are visualized using diagrams.
Introduction
This compound is a critical building block in the synthesis of a range of fluoroquinolone antibiotics. The specific substitution pattern of this aniline derivative is integral to the formation of the quinolone core, a bicyclic heterocyclic system that forms the backbone of this class of antibacterial agents. The presence and position of the fluorine and chlorine atoms in the final molecule are crucial for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. This document outlines the common synthetic strategies and detailed methodologies for utilizing this compound in the synthesis of these important therapeutic agents.
Synthetic Pathways and Key Reactions
The synthesis of fluoroquinolones from this compound generally follows a multi-step sequence involving the construction of the quinolone ring system, followed by the introduction of various substituents to modulate the antibacterial spectrum and pharmacokinetic properties. The key transformations typically include:
-
Condensation: Reaction of this compound with a malonic acid derivative, most commonly diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal or acid-catalyzed intramolecular cyclization to form the quinolone ring.
-
N-Alkylation/Arylation: Introduction of a substituent, such as a cyclopropyl or ethyl group, at the N-1 position of the quinolone ring.
-
Nucleophilic Aromatic Substitution: Displacement of a leaving group, typically a chlorine or fluorine atom at the C-7 position, with a cyclic amine, such as piperazine or its derivatives.
-
Hydrolysis: Conversion of an ester group at the C-3 position to a carboxylic acid, which is essential for antibacterial activity.
The following diagram illustrates the general synthetic pathway for the synthesis of fluoroquinolones from this compound.
Caption: General synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol details the initial condensation and cyclization steps to form the core quinolone structure.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Acetone
Procedure:
-
Condensation: In a reaction vessel, combine equimolar amounts of this compound and diethyl ethoxymethylenemalonate. Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction is typically performed neat (without a solvent). The product of this step is the intermediate 3-(2,3-dichloro-4-fluoroanilino)acrylate.
-
Cyclization: To the crude condensation product, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250°C and maintain this temperature for the duration of the cyclization reaction, monitoring progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture. The solid product is washed with acetone to remove the diphenyl ether and any unreacted starting materials. The resulting crude product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be further purified by recrystallization, for instance from DMF.
Protocol 2: Synthesis of Ciprofloxacin from 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid)
This protocol describes the final step in the synthesis of ciprofloxacin, a widely used fluoroquinolone antibiotic.
Materials:
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid)[1][2]
-
Anhydrous piperazine
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid) in dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution: Add an excess of anhydrous piperazine to the solution. Heat the reaction mixture and stir for several hours. The progress of the reaction can be monitored by HPLC.
-
Work-up and Isolation: Once the reaction is complete, the ciprofloxacin can be precipitated. The crude product is then collected by filtration.
-
Salt Formation: For the preparation of the commercially available hydrochloride salt, the crude ciprofloxacin is treated with hydrochloric acid. The resulting ciprofloxacin hydrochloride can be purified by recrystallization.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of fluoroquinolones from this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₆H₄Cl₂FN | 180.01 | 63-65 | Off-white to light brown solid |
| 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-Acid) | C₁₃H₉ClFNO₃ | 281.67 | 242-245 | White to pale yellow solid |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | 255-257 | White to slightly yellowish crystalline powder |
| Pazufloxacin Mesylate | C₁₆H₁₅FN₂O₄S | 366.37 | >300 | White to pale yellow crystalline powder |
Table 2: Reaction Conditions and Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Condensation | This compound | Diethyl ethoxymethylenemalonate | Neat | 145 | 1 | High |
| Cyclization | 3-(2,3-Dichloro-4-fluoroanilino)acrylate | - | Diphenyl ether | 250 | Variable | Good |
| Ciprofloxacin Synthesis | Q-Acid | Piperazine | DMSO | Elevated | Variable | >80 |
| Pazufloxacin Synthesis (Final Step) | Pazufloxacin | Methanesulfonic acid | Water/Alcohol | Room Temp | 1 | 95-97 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for fluoroquinolone synthesis and the mechanism of action of these antibiotics.
Caption: A typical experimental workflow for synthesis and purification.
Fluoroquinolones exert their antibacterial effect by inhibiting key enzymes involved in bacterial DNA replication.
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
- 1. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 2. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid 96 86393-33-1 [sigmaaldrich.com]
- 3. WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts - Google Patents [patents.google.com]
Application Notes: Derivatization of 2,3-Dichloro-4-fluoroaniline for Biological Activity Screening
Introduction
2,3-Dichloro-4-fluoroaniline is a halogenated aromatic amine that serves as a valuable starting material in the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring both chlorine and fluorine atoms, provides a versatile scaffold for developing novel therapeutic agents. The presence of these halogens can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the aniline functional group offers a convenient handle for various chemical modifications, allowing for the generation of large compound libraries for high-throughput screening. This application note provides detailed protocols for the derivatization of this compound and subsequent screening for biological activity, with a focus on anticancer applications.
Derivatization Strategies
The primary amino group of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. Common derivatization strategies include:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust and widely used method to introduce a variety of substituents.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. Sulfonamide derivatives are known to exhibit a broad spectrum of biological activities.
-
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases). These compounds can serve as intermediates for further functionalization or be evaluated for their own biological properties.
-
N-Alkylation: Reaction with alkyl halides to introduce alkyl groups. This modification can alter the steric and electronic properties of the molecule.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds with various aryl or heteroaryl partners.
These derivatization reactions allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the synthesis of amide derivatives from this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, dropping funnel, separatory funnel)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.
Protocol 2: General Procedure for Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
-
Humidified incubator (37 °C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following table summarizes hypothetical quantitative data for a series of derivatized this compound compounds screened for their cytotoxic activity against two breast cancer cell lines, MCF-7 and MDA-MB-231.
| Compound ID | R-Group (Acyl Moiety) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| DCFA-01 | Acetyl | > 50 | > 50 |
| DCFA-02 | Benzoyl | 25.3 | 38.1 |
| DCFA-03 | 4-Nitrobenzoyl | 8.7 | 12.5 |
| DCFA-04 | 4-Methoxybenzoyl | 32.1 | 45.8 |
| DCFA-05 | Furoyl | 15.6 | 22.4 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,3-Dichloro-4-fluoroaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2,3-dichloro-4-fluoroaniline. The guidance provided is primarily based on established principles for the synthesis of halogenated anilines, particularly the catalytic hydrogenation of the corresponding nitroaromatic precursors.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing halogenated anilines is the catalytic hydrogenation of the corresponding nitroaromatic compound. For this compound, this would involve the reduction of 2,3-dichloro-4-fluoronitrobenzene. This method is often favored for its high conversion rates and selectivity.[1] Commonly used catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C), with hydrogen gas as the reducing agent.[1][2]
Q2: What are the critical reaction parameters influencing the yield and purity of this compound?
A2: Several key parameters must be carefully controlled to optimize the synthesis:
-
Temperature: Optimal temperature ranges for similar hydrogenations are typically between 50-100°C.[1][3]
-
Hydrogen Pressure: Generally maintained between 0.1 and 5 MPa.[1][3]
-
Catalyst Selection and Loading: The choice of catalyst (e.g., Pt/C or Pd/C) and its concentration are crucial.[1][2]
-
Reaction Time: Sufficient time is needed for complete conversion of the starting material.
-
Solvent: While some modern procedures are performed without an organic solvent, the choice of solvent can impact the reaction.[1][3]
Q3: What are the common side reactions and byproducts I should be aware of during the synthesis?
A3: The primary side reactions of concern are:
-
Dehalogenation: The chlorine atoms can be replaced by hydrogen, leading to byproducts such as 2-chloro-4-fluoroaniline or 3-chloro-4-fluoroaniline. The C-Cl bond is generally more susceptible to hydrogenolysis than the C-F bond.[1][2]
-
Incomplete Reduction: The reaction may not proceed to completion, resulting in the formation of intermediates like 2,3-dichloro-4-fluoronitrosobenzene and N-(2,3-dichloro-4-fluorophenyl)hydroxylamine.[1] These can further react to form azoxy, azo, and hydrazo compounds.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the hydrogenation reaction can be effectively monitored using techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).[4] These methods allow for the tracking of the disappearance of the 2,3-dichloro-4-fluoronitrobenzene starting material and the appearance of the desired this compound product.
Q5: What are the recommended methods for purifying the final product?
A5: Achieving high purity of the final product may require a multi-step approach. An initial purification by recrystallization or vacuum distillation can remove the bulk of impurities.[5] For separating closely related isomers or other persistent impurities, column chromatography is often employed.[5] High-Performance Liquid Chromatography (HPLC) is an effective method for assessing the final purity of the product.[5]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Low or No Conversion of Starting Material | 1. Inactive or poisoned catalyst: The catalyst may be old, have been improperly stored, or been contaminated by impurities in the starting material or solvent. 2. Insufficient hydrogen pressure or poor mixing: Inadequate hydrogen supply or inefficient stirring can slow down or halt the reaction. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a fresh, high-quality catalyst. Ensure the purity of the starting materials and solvents. 2. Increase the hydrogen pressure within the recommended range. Ensure vigorous stirring to maintain a good suspension of the catalyst. 3. Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for the formation of byproducts. |
| Significant Byproduct Formation (Dehalogenation) | 1. Reaction conditions are too harsh: High temperatures and pressures can promote the cleavage of carbon-halogen bonds. 2. Inappropriate catalyst selection: Some catalysts, like palladium on carbon, can be more prone to causing dehalogenation under certain conditions. | 1. Lower the reaction temperature and pressure. 2. Consider using a more selective catalyst, such as platinum on carbon. The addition of catalyst modifiers can sometimes suppress dehalogenation. |
| Incomplete Reduction | 1. Insufficient reaction time or hydrogen pressure: The reaction may not have been allowed to proceed to completion. 2. Catalyst deactivation: The catalyst may have lost its activity over the course of the reaction. | 1. Increase the reaction time or hydrogen pressure. 2. Ensure a sufficient loading of an active catalyst. |
| Discolored Product (Yellow or Brown) | Oxidation of the aniline: Anilines are susceptible to air oxidation, which can lead to discoloration. | Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent: This leads to significant product loss in the mother liquor. 2. Too much solvent was used: This prevents the solution from becoming saturated upon cooling. 3. Cooling was too rapid: This can lead to the formation of fine crystals that are difficult to filter. | 1. Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. 2. Use a minimal amount of hot solvent to fully dissolve the crude product. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Conditions for Halogenated Nitroaromatics
| Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Purity (%) | Reference |
| 3-chloro-4-fluoronitrobenzene | 1% Pt/C | 50-100 | 0.1-5 | None | >94 | >99.5 | [3] |
| 3-chloro-4-fluoronitrobenzene | 10% Pd/C | Room Temp | Not Specified | Methanol | ~90 | 99.5 | [6] |
| 3,4-dichloronitrobenzene | Pd/C or Pt/C | Not Specified | Not Specified | Ethanol/Methanol | ~72 (overall) | >99 | [6] |
Note: The data presented is for analogous compounds and should be considered as a starting point for the optimization of this compound synthesis.
Experimental Protocols
Catalytic Hydrogenation of 2,3-Dichloro-4-fluoronitrobenzene (General Procedure)
Disclaimer: This is a general protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific substrate. All work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
2,3-dichloro-4-fluoronitrobenzene
-
1% Platinum on carbon (Pt/C) catalyst
-
High-purity hydrogen gas
-
High-purity nitrogen or argon gas
-
Ethanol or Methanol (optional, as solvent)
Equipment:
-
High-pressure reactor (autoclave) with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Filtration apparatus
-
Distillation or recrystallization setup
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with 2,3-dichloro-4-fluoronitrobenzene and, if using a solvent, ethanol or methanol. Add the 1% Pt/C catalyst. A typical mass ratio of the nitro compound to the catalyst is between 200:1 and 400:1.[1]
-
Inerting: Seal the reactor and purge the system three times with high-purity nitrogen or argon to remove any oxygen.
-
Hydrogenation: Purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).
-
Reaction: Heat the reactor to the target temperature (e.g., 80°C) and begin vigorous stirring.
-
Monitoring: Maintain the reaction for the specified time (e.g., 5 hours), monitoring the progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture while hot to remove the catalyst.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain this compound of high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the optimization of this compound synthesis.
References
Technical Support Center: Purification of Crude 2,3-Dichloro-4-fluoroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude 2,3-Dichloro-4-fluoroaniline.
Disclaimer: Specific experimental protocols and physical properties for this compound are not widely available in published literature. The following guidance is based on established chemical principles and purification strategies for structurally similar halogenated anilines, such as its isomers. These protocols should be considered as starting points, and optimization is recommended for specific experimental conditions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing effective purification protocols.
| Property | Value |
| CAS Number | 36556-52-2[1] |
| Molecular Formula | C₆H₄Cl₂FN[1] |
| Molecular Weight | 180.01 g/mol [1] |
| Appearance | Off-white to light brown powder (Typical for similar compounds) |
| Melting Point | Data not available. Experimental determination is recommended. |
| Boiling Point | Data not available. Likely >230 °C at atmospheric pressure. |
| Purity (Commercial) | Typically available at ≥95% purity.[1] |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is Discolored (Yellow/Brown/Dark Purple) | Anilines are prone to air oxidation, which forms highly colored impurities. | Handle the material under an inert atmosphere (Nitrogen or Argon) where possible, especially during heating.For recrystallization, consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration.[2][3]Store the final product in a dark container, under an inert atmosphere, and at a low temperature. |
| Low Recovery After Recrystallization | 1. Too much solvent was used, keeping the product dissolved in the mother liquor.2. The compound is too soluble in the chosen solvent, even at low temperatures.3. Premature crystallization occurred during hot filtration.4. The cooling process was too rapid, forming fine crystals that passed through the filter paper. | 1 & 2: Use the minimum amount of hot solvent required for complete dissolution. If solubility is still too high, screen for a different solvent or a mixed-solvent system where the compound has high solubility when hot and low solubility when cold.[3]3: Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.4: Allow the solution to cool slowly to room temperature to encourage the formation of larger crystals before placing it in an ice bath for final crystallization.[3] |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.Switch to a lower-boiling point solvent system.Use a co-solvent system. Dissolve the crude product in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes faintly cloudy, then allow it to cool slowly.[2] |
| Persistent Impurities After a Single Purification Step | The chosen method is ineffective against certain impurities (e.g., isomers with similar solubility or boiling points). | Employ a multi-step purification strategy. For example, perform a vacuum distillation to remove bulk impurities and non-volatile materials, followed by recrystallization for fine purification.[3][4]For difficult-to-separate isomers, silica gel column chromatography may be necessary.[3] |
| Product Solidifies in Condenser During Distillation | The melting point of the compound is higher than the temperature of the cooling fluid in the condenser. | For vacuum distillation, use an air condenser (a straight tube without a cooling jacket) instead of a water-cooled one.Alternatively, use a jacketed condenser and circulate warm water (e.g., 45-50 °C) through it to keep the product from solidifying. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? A1: While specific data is limited, the most common synthesis route for similar anilines is the catalytic hydrogenation of the corresponding nitrobenzene (in this case, 2,3-dichloro-4-fluoronitrobenzene). Potential impurities would therefore include:
-
Unreacted Starting Material: 2,3-dichloro-4-fluoronitrobenzene.
-
Incomplete Reduction Products: Intermediates such as nitroso and hydroxylamine compounds, which can further react to form azoxy and azo compounds.[4]
-
Dehalogenation Byproducts: Loss of one or more chlorine atoms during hydrogenation can lead to impurities like 2-chloro-4-fluoroaniline or 3-chloro-4-fluoroaniline.[4]
-
Oxidation/Polymerization Products: Formed upon exposure of the aniline to air.[4]
Q2: Which purification technique is best for achieving high purity (>99.5%)? A2: A single purification method is often insufficient. For achieving high purity, a multi-step approach is recommended. A common and effective sequence is vacuum distillation to remove bulk and non-volatile impurities, followed by recrystallization to remove closely related structural impurities.[3] If isomeric impurities persist, column chromatography is the most powerful technique for separation.[3]
Q3: What is a good starting point for selecting a recrystallization solvent? A3: A good starting point is to test a range of solvents with varying polarities. For halogenated anilines, common successful systems include:
-
Single Solvents: Toluene, Ethanol, Isopropanol.
-
Mixed-Solvent Systems: Ethanol/Water, Toluene/Hexanes, Ethyl Acetate/Hexanes.[2][5][6] The ideal solvent should fully dissolve the crude product at an elevated temperature but exhibit poor solubility at room temperature or in an ice bath.
Q4: How can I assess the purity of my final product? A4: Several analytical methods can be used:
-
Melting Point Analysis: A pure compound will exhibit a sharp and narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range.
-
Chromatography (TLC, GC, HPLC): Thin-Layer Chromatography (TLC) is a quick way to check for the presence of multiple components. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods, often capable of detecting purity levels ≥99.5%.[7]
-
Spectroscopy (NMR): ¹H and ¹⁹F NMR spectroscopy can confirm the structure of the desired product and help identify and quantify remaining impurities.[7][8]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for recrystallization. Solvent selection is critical and should be optimized first via small-scale screening tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Toluene)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks, heating mantle, magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture with stirring until the solvent is gently boiling. Continue to add small portions of the hot solvent until the solid just completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source and add a small amount (1-2% by weight) of activated carbon. Reheat the mixture to boiling for 5-10 minutes.[2]
-
Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization:
-
For Mixed-Solvent Systems (e.g., Ethanol/Water): To the hot, clear solution, add the anti-solvent (e.g., hot water) dropwise until the solution turns faintly cloudy (saturation point). Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution again.[2]
-
For All Systems: Cover the flask and allow it to cool slowly to room temperature. The formation of large, well-defined crystals is a sign of effective purification. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for thermally stable compounds and is effective at removing non-volatile or very high-boiling impurities.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, short-path or Vigreux distillation head, condenser, receiving flasks)
-
Vacuum pump with a pressure gauge
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Apply Vacuum: Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 1-10 mmHg). A low, stable pressure is crucial for a consistent boiling point.
-
Heating: Gently heat the distillation flask. As the temperature rises, low-boiling impurities may distill first. Collect this forerun in a separate receiving flask.
-
Collect the Product: As the temperature stabilizes at the boiling point of the product under the applied vacuum, switch to a clean receiving flask to collect the pure this compound fraction.
-
Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool under vacuum before slowly re-introducing air.
Visualizations
Purification Workflow
Caption: A multi-step workflow for the high-purity purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2,3-Dichloro-4-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-4-fluoroaniline. The content is designed to address specific issues related to side-product formation and to offer practical solutions for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A1: The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of a corresponding precursor. While direct synthesis documentation is not extensively available in the provided results, a common and analogous pathway is the reduction of a nitroaromatic compound. Therefore, the likely starting material is 1,2-dichloro-3-fluoro-4-nitrobenzene. This method is favored for its high conversion rates and selectivity when optimized.[1][2]
Q2: What are the most common side-products I should expect during the synthesis of this compound?
A2: Based on the synthesis of structurally similar halogenated anilines, the primary side-products in the synthesis of this compound can be logically inferred to arise from two main competing reactions: dehalogenation and incomplete reduction.[1]
-
Dehalogenation Products: The loss of one or both chlorine atoms is a common issue in the catalytic hydrogenation of halogenated nitroaromatics.[1] This can lead to the formation of monochloro-fluoroanilines (e.g., 2-Chloro-4-fluoroaniline and 3-Chloro-4-fluoroaniline) and 4-fluoroaniline.[1][3]
-
Incomplete Reduction Products: The reduction of the nitro group may halt at intermediate stages, resulting in the formation of 2,3-dichloro-4-fluoronitrosobenzene and N-(2,3-dichloro-4-fluorophenyl)hydroxylamine. These intermediates can further react to form dimeric impurities such as azoxy, azo, and hydrazo compounds.[1]
-
Isomeric Impurities: The purity of the final product is also dependent on the purity of the starting material. Any isomeric impurities in the initial 1,2-dichloro-3-fluoro-4-nitrobenzene will likely be carried through the synthesis.
Q3: How can I monitor the progress of the reaction and detect the formation of side-products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the reaction progress and assessing the purity of the final product.[4][5] For more detailed analysis and identification of unknown impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique for identifying volatile impurities.[4][5]
Q4: What are the critical reaction parameters to control to minimize side-product formation?
A4: To enhance the yield and purity of this compound, it is crucial to control several key parameters:
-
Catalyst Selection and Loading: Catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are commonly used.[1] The choice of catalyst and its loading can significantly influence the extent of dehalogenation.
-
Reaction Temperature and Pressure: Optimal temperature and hydrogen pressure are critical. High temperatures can sometimes lead to increased dehalogenation.[1]
-
Reaction Time: Sufficient reaction time is necessary to ensure the complete reduction of the nitro group and to minimize incomplete reduction intermediates.[1]
-
Purity of Starting Materials: Using highly pure starting materials is essential to avoid the formation of isomeric side-products.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Increase hydrogen pressure. - Ensure the catalyst is active and not poisoned.[1] |
| Significant formation of dehalogenation byproducts. | - Lower the reaction temperature. - Screen for a more selective catalyst. - Reduce the reaction time if the desired product is also being dehalogenated. | |
| Presence of Monochloro-fluoroaniline or 4-Fluoroaniline Impurities | Dehalogenation side reaction. | - Optimize reaction conditions (lower temperature, lower pressure). - Use a more selective catalyst or a catalyst poison to suppress dehalogenation. |
| Presence of High Molecular Weight Impurities | Formation of azoxy, azo, or hydrazo compounds from incomplete reduction. | - Increase reaction time to ensure complete conversion of intermediates. - Ensure adequate hydrogen pressure and catalyst activity.[1] |
| Presence of Isomeric Impurities | Impure starting material (1,2-dichloro-3-fluoro-4-nitrobenzene). | - Purify the starting material before the reduction step. - Use a starting material with a higher isomeric purity. |
| Discolored Product (e.g., brown or black) | Oxidation of the aniline product. | - Minimize exposure of the product to air and light. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
1. General Protocol for Catalytic Hydrogenation of 1,2-Dichloro-3-fluoro-4-nitrobenzene
-
Materials: 1,2-dichloro-3-fluoro-4-nitrobenzene, Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) catalyst, solvent (e.g., ethanol, methanol), hydrogen gas.
-
Procedure:
-
Charge a high-pressure reactor with 1,2-dichloro-3-fluoro-4-nitrobenzene and the catalyst in a suitable solvent.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reactor, vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation or recrystallization.
-
2. HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is often effective.[6]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Main reaction and side-product pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting impurity formation.
References
Technical Support Center: Improving the Purity of 2,3-Dichloro-4-fluoroaniline by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-Dichloro-4-fluoroaniline via recrystallization.
Troubleshooting Recrystallization of this compound
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Issue | Potential Cause | Solution |
| Oiling Out | The compound is separating from the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Allow the solution to cool more slowly. 4. Consider a different solvent or a solvent mixture with a lower boiling point. |
| No Crystal Formation | The solution is not sufficiently saturated for crystals to form. | 1. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. 2. Add a seed crystal of pure this compound. 3. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. 4. Place the solution in an ice bath or refrigerator to further decrease the solubility. |
| Colored Product | The recrystallized product remains colored (e.g., yellow or brown), indicating the presence of impurities. | 1. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (1-2% by weight of the solute) to adsorb colored impurities. 2. Gently boil the solution with the activated carbon for a few minutes. 3. Perform a hot filtration to remove the activated carbon before allowing the solution to cool. 4. Ensure the starting material is not significantly degraded and handle the aniline under an inert atmosphere to prevent air oxidation. |
| Low Recovery | A significant amount of the product remains dissolved in the solvent after cooling. | 1. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. 3. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthesis process, which often involves the reduction of a nitro-aromatic precursor. Potential impurities include:
-
Unreacted starting materials (e.g., 2,3-dichloro-4-fluoronitrobenzene).
-
Isomeric impurities.
-
Byproducts from incomplete reduction.
-
Products of dehalogenation reactions.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol and water, is often a good starting point for anilines.[1] The compound should be dissolved in the solvent in which it is more soluble (ethanol), and then the second solvent in which it is less soluble (water) is added to induce precipitation.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities typically cause the melting point to be lower and the range to be broader.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the compound and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the structure of the desired compound and identify any structural isomers or other impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general starting point for the recrystallization of this compound based on methodologies for similar compounds. Optimization may be required depending on the nature and extent of impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat while stirring to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and continue to heat for 5-10 minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration of the solution into a clean Erlenmeyer flask. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Reheat the solution to ensure all the compound is dissolved. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy, indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Halogenated Anilines
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Very low solubility expected. Can be used as an anti-solvent. |
| Ethanol | High | 78 | Good solubility, especially when hot. Often used in a mixed system with water.[1] |
| Methanol | High | 65 | Similar to ethanol, good solubility when hot. |
| Toluene | Low | 111 | May be a suitable solvent, but the high boiling point could lead to oiling out. |
| Heptane/Hexane | Low | 98/69 | Low solubility expected. Can be used as an anti-solvent. |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system. |
Mandatory Visualization
References
Technical Support Center: HPLC Purity Analysis of 2,3-Dichloro-4-fluoroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the HPLC purity analysis of 2,3-Dichloro-4-fluoroaniline. Below you will find a recommended experimental protocol, troubleshooting guides, and frequently asked questions to assist with your experiments.
Experimental Protocol: HPLC Purity Analysis
While a specific validated method for this compound is not widely published, the following protocol is based on established methods for structurally similar halogenated anilines and provides a strong starting point for method development.[1][2]
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid(A gradient elution is recommended to ensure separation of potential impurities)[2] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 30 °C[3][5] |
| Detection Wavelength | UV at 240-254 nm[4][5] |
| Injection Volume | 10 µL[3][5] |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[6] |
| Standard Preparation | Prepare a stock solution of the this compound reference standard in the same manner as the sample solution. |
HPLC Analysis Workflow
Caption: A typical workflow for the HPLC purity analysis of this compound.
Troubleshooting Guide
This section addresses common issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I seeing peak tailing for my analyte?
Answer: Peak tailing is a common issue when analyzing aromatic amines.[7] It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase of the column.[7]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. For basic compounds, a lower pH (around 3) can help to protonate the analyte and minimize interactions with silanol groups.[7]
-
Use of Mobile Phase Additives: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can help to block the active silanol sites on the stationary phase and improve peak shape.[7]
-
Column Choice: Consider using a column with end-capping or a polar-embedded phase, which are designed to reduce silanol interactions.[8]
Question: My baseline is noisy and drifting. What could be the cause?
Answer: Baseline instability can arise from several factors related to the mobile phase, detector, or column.
Troubleshooting Steps:
-
Baseline Drift: This can be caused by changes in mobile phase composition, temperature fluctuations, or a non-equilibrated column.[9] Ensure your mobile phase is well-mixed and degassed, and allow sufficient time for the column to equilibrate.[9][10]
-
Baseline Noise: Random fluctuations can be due to air bubbles in the system, a contaminated mobile phase, or an unstable detector lamp.[9] Degas the mobile phase, filter all solvents, and check the detector lamp's performance.[9]
-
Baseline Spikes: These are often caused by air bubbles passing through the detector or particulate matter in the mobile phase or sample.[9] Ensure thorough degassing and filter all solutions before use.[9]
Question: I am observing poor resolution between my main peak and an impurity. How can I improve it?
Answer: Poor resolution can be addressed by optimizing the mobile phase composition or changing the stationary phase.
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjusting the ratio of your organic solvent (acetonitrile) to the aqueous phase can significantly impact resolution. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention times and improve separation.
-
Change Solvent: If using acetonitrile, consider switching to methanol or vice-versa. Different solvents can alter the selectivity of the separation.
-
Column Selection: If mobile phase optimization is insufficient, a different column chemistry may be required. A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size could provide the necessary resolution.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase gradient for the purity analysis of this compound? A1: A good starting point would be a linear gradient from a lower percentage of organic phase (e.g., 30-40% acetonitrile) to a higher percentage (e.g., 90-95% acetonitrile) over 20-30 minutes. This will help to elute any potential impurities with different polarities.
Q2: How do I determine the pKa of this compound to adjust the mobile phase pH? A2: The pKa can be estimated using chemical prediction software or found in chemical databases. For anilines, the pKa of the conjugate acid is typically in the range of 3-5. To minimize silanol interactions, the mobile phase pH should ideally be below 3.
Q3: Can I use a different acid modifier in the mobile phase instead of formic acid? A3: Yes, other acids like trifluoroacetic acid (TFA) or phosphoric acid can be used.[2][11] However, be mindful of their compatibility with your detector, especially if using mass spectrometry (MS), where volatile acids like formic acid are preferred.[12]
Q4: What are the potential impurities I should look for in the analysis of this compound? A4: Potential impurities can arise from the synthetic route and may include starting materials, reagents, and by-products such as positional isomers or related halogenated compounds.[2]
Q5: How often should I perform system suitability tests? A5: System suitability tests should be performed before starting any sample analysis to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates to ensure they meet predefined criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. glsciences.eu [glsciences.eu]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: GC-MS Analysis of Impurities in 2,3-Dichloro-4-fluoroaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of impurities in 2,3-Dichloro-4-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on the typical synthesis route, which involves the reduction of a substituted nitrobenzene, the most common impurities in this compound include:
-
Unreacted Starting Material: Such as 1,2-dichloro-3-fluoro-4-nitrobenzene.
-
Isomeric Impurities: Positional isomers of the starting material or the final product that may have formed during synthesis.
-
Dehalogenation Products: Impurities where one or both of the chlorine atoms have been replaced by hydrogen, a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[1] This can result in compounds like 2-chloro-4-fluoroaniline or 3-chloro-4-fluoroaniline.
-
Incompletely Reduced Intermediates: The reduction of the nitro group may halt at intermediate stages, leading to the formation of compounds like 2,3-dichloro-4-fluoronitrosobenzene.[1]
Q2: What is a suitable GC column for the analysis of this compound and its impurities?
A2: A non-polar or medium-polarity capillary column is generally recommended for the separation of halogenated anilines. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a suitable choice.[2] These columns provide good resolution for a wide range of aromatic compounds.
Q3: What are the recommended GC-MS instrument parameters for this analysis?
A3: The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on your specific instrument and sample.
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C - 280 °C[3] |
| Oven Temperature Program | Initial temperature: 70-100 °C, hold for 1-2 minutes. Ramp: 10-15 °C/min to 280 °C. Hold: 5-10 minutes.[2][3] |
| Carrier Gas | Helium at a constant flow rate of approximately 1.0 mL/min.[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |
| Ion Source Temperature | 230 °C.[3] |
| Scan Mode | Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of known impurities.[3] |
Q4: How should I prepare my this compound sample for GC-MS analysis?
A4: Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.[2] A typical concentration is approximately 1 mg/mL.[2] It is crucial to filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the GC system.[4]
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing)
-
Possible Cause 1: Active Sites in the Inlet or Column.
-
Anilines are active compounds and can interact with acidic sites in the GC system, leading to peak tailing.[5]
-
Solution:
-
-
Possible Cause 2: Column Overload.
Problem: Low or No Signal for the Analyte or Impurities
-
Possible Cause 1: Sample Degradation.
-
The analytes may be degrading in the injector due to excessive temperature.
-
Solution:
-
Lower the injector temperature in increments of 10-20 °C to find the optimal temperature that allows for volatilization without degradation.
-
-
-
Possible Cause 2: Leak in the System.
-
A leak can lead to a loss of sample and a decrease in sensitivity.
-
Solution:
-
Perform a leak check of the GC-MS system, paying close attention to the injector septum, column fittings, and the transfer line to the mass spectrometer.[5]
-
-
Problem: Presence of Ghost Peaks or High Baseline Noise
-
Possible Cause 1: Contamination.
-
Contamination can originate from the sample, solvent, carrier gas, or the GC system itself.
-
Solution:
-
-
Possible Cause 2: Septum Bleed.
-
Particles from a degrading septum can enter the inlet and cause ghost peaks.
-
Solution:
-
Replace the injector septum. Use high-quality, pre-conditioned septa.[6]
-
-
Quantitative Data Summary
The following table presents a hypothetical but representative impurity profile for a sample of this compound, as might be determined by GC-MS analysis.
| Impurity Name | Retention Time (min) | Area % | Identification Method |
| 2-Chloro-4-fluoroaniline | 8.5 | 0.15 | Mass Spectrum |
| 3-Chloro-4-fluoroaniline | 9.2 | 0.25 | Mass Spectrum |
| This compound | 10.1 | 99.5 | Mass Spectrum |
| 1,2-dichloro-3-fluoro-4-nitrobenzene | 12.8 | 0.10 | Mass Spectrum |
Experimental Protocols
Detailed GC-MS Methodology
This protocol outlines a standard method for the analysis of impurities in this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Instrument Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and the mass spectrum of the this compound reference standard.
-
Calculate the area percentage of each impurity relative to the total peak area.
-
Visualizations
References
Technical Support Center: Challenges in the Scale-Up of 2,3-Dichloro-4-fluoroaniline Production
Welcome to the technical support center for the production of 2,3-Dichloro-4-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound on a larger scale?
A1: The industrial production of this compound typically involves a multi-step synthesis. A common pathway begins with the nitration of 1,2-dichlorobenzene to form a mixture of dichloronitrobenzene isomers. The desired 2,3-dichloro-1-nitrobenzene is then subjected to fluorination to yield 2,3-dichloro-4-fluoronitrobenzene. The final step is the reduction of the nitro group to an amine, yielding this compound. Another potential route involves the direct chlorination of 3-chloro-4-fluoroaniline, though this can present challenges with regioselectivity.
Q2: What are the most significant challenges encountered during the scale-up of this compound production?
A2: Key challenges during the scale-up include:
-
Low Yields and Purity: Difficulty in achieving high yields and purity due to the formation of isomers and other byproducts during the chlorination and nitration steps.
-
Byproduct Formation: The formation of unwanted isomers and dehalogenated products during the reduction of the nitro group is a common issue.
-
Reaction Control: Managing the exothermic nature of nitration and hydrogenation reactions is critical for safety and to minimize byproduct formation on a large scale.
-
Purification: Separating the desired product from closely related isomers and impurities can be complex and require multi-step purification processes.
-
Catalyst Management: In catalytic hydrogenation, issues such as catalyst poisoning, deactivation, and the need for efficient recovery and recycling are significant considerations.
Q3: How can I monitor the progress of the reaction and the purity of the product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for monitoring the reaction progress and assessing the purity of the final product. These techniques can separate and quantify the starting materials, intermediates, the desired product, and any byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Final Reduction Step
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize HPLC or TLC to track the disappearance of the starting material (2,3-dichloro-4-fluoronitrobenzene).- Optimize Reaction Time and Temperature: A longer reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote byproduct formation.- Increase Reagent Stoichiometry: Ensure an adequate excess of the reducing agent is used. |
| Catalyst Inactivity (for Catalytic Hydrogenation) | - Use Fresh Catalyst: Ensure the catalyst (e.g., Pd/C, Pt/C) is fresh and has been stored correctly to prevent deactivation.- Increase Catalyst Loading: A higher catalyst loading may be required to achieve a satisfactory reaction rate.- Check for Catalyst Poisons: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure high-purity starting materials and solvents are used. |
| Poor Mixing/Mass Transfer | - Ensure Vigorous Agitation: In heterogeneous reactions (e.g., catalytic hydrogenation), efficient stirring is crucial to ensure proper contact between the reactants, catalyst, and hydrogen gas. |
Issue 2: Formation of Dehalogenated Byproducts (e.g., 2-Chloro-4-fluoroaniline)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Lower Temperature and Pressure: Harsher conditions can increase the likelihood of dehalogenation. Operating at lower temperatures and pressures can often minimize this side reaction.- Reduce Reaction Time: Once the starting material is consumed (as monitored by HPLC or TLC), stop the reaction to prevent over-reduction. |
| Catalyst Selection (for Catalytic Hydrogenation) | - Use a More Selective Catalyst: While Pd/C is a common hydrogenation catalyst, it can also be active for the cleavage of C-Cl bonds. Consider screening alternative catalysts that are less prone to causing dehalogenation. |
| Choice of Reducing Agent | - Consider Milder Reducing Agents: Instead of high-pressure hydrogen gas, explore the use of transfer hydrogenation reagents which can sometimes offer milder reaction conditions. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities | - Multi-Step Purification: A combination of purification techniques may be necessary. For example, an initial distillation followed by recrystallization or column chromatography.- Fractional Distillation: For impurities with different boiling points, fractional distillation under reduced pressure can be effective. |
| Colored Impurities | - Activated Carbon Treatment: The crude product can be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities before further purification.- Inert Atmosphere: Anilines can be susceptible to air oxidation, leading to discoloration. Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon). |
| Co-crystallization of Impurities | - Solvent Screening for Recrystallization: The choice of solvent for recrystallization is critical. Screen various solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. |
Data Presentation
Table 1: Comparison of Reduction Methods for Chlorofluoronitrobenzene Precursors
| Parameter | Catalytic Hydrogenation | Iron Powder Reduction |
| Primary Reagents | H₂ gas, Catalyst (e.g., Pt/C, Pd/C) | Iron powder, Hydrochloric acid |
| Typical Solvents | Ethanol, Methanol, or solvent-free | Ethanol/Water |
| Temperature | 50-100°C | 80-90°C |
| Pressure | 0.1-5 MPa | Atmospheric |
| Typical Yield | >90% | Variable, often lower than hydrogenation |
| Typical Purity | >99% (after purification) | Requires extensive purification |
| Advantages | High yield and purity, cleaner process | Lower cost of reagents |
| Disadvantages | Requires specialized high-pressure equipment, catalyst cost | Generates significant iron sludge and acidic waste |
Note: The data presented is generalized from the reduction of similar chlorofluoronitrobenzene compounds and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2,3-Dichloro-4-fluoronitrobenzene
Materials:
-
2,3-Dichloro-4-fluoronitrobenzene
-
Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst (e.g., 5-10 wt%)
-
Ethanol or Methanol (solvent)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
High-pressure reactor (autoclave) with stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Charge the high-pressure reactor with 2,3-dichloro-4-fluoronitrobenzene and the chosen solvent.
-
Carefully add the hydrogenation catalyst to the mixture.
-
Seal the reactor and purge the system several times with nitrogen gas to remove any air.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitor the reaction progress by taking samples and analyzing them by HPLC or TLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Protocol 2: General Procedure for Purification by Vacuum Distillation
Equipment:
-
Distillation flask
-
Heating mantle with magnetic stirring
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
Procedure:
-
Place the crude this compound in the distillation flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the distillation flask using the heating mantle.
-
Collect and discard any low-boiling initial fractions.
-
Collect the main fraction at the expected boiling point of this compound under the applied vacuum.
-
Stop the distillation once the temperature starts to drop or rise significantly, or when most of the product has been collected.
-
Allow the apparatus to cool down before releasing the vacuum.
Visualizations
Caption: A potential synthetic route for this compound.
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Catalyst Selection for the Reduction of 2,3-dichloro-4-fluoronitrobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of catalysts and reaction conditions for the catalytic hydrogenation of 2,3-dichloro-4-fluoronitrobenzene to 2,3-dichloro-4-fluoroaniline. The primary challenge in this synthesis is the selective reduction of the nitro group while preventing the undesired side reaction of hydrodehalogenation (the removal of chlorine atoms).
Catalyst Performance and Reaction Conditions
While specific quantitative data for the reduction of 2,3-dichloro-4-fluoronitrobenzene is not extensively published, the following data for the closely related isomer, 3-chloro-4-fluoronitrobenzene, provides a strong starting point for experimental design. The catalysts and conditions are directly applicable.
| Catalyst | Typical Loading (% w/w) | Solvent | Temperature (°C) | Pressure (MPa) | Typical Yield (%) | Typical Purity (%) | Key Advantages & Considerations |
| 1% Pt/C | 0.25 - 0.5% | None / Ethanol | 50 - 100 | 0.1 - 5 | >94 | >99.5 | High selectivity, high yield, potential for solvent-free reaction.[1][2] |
| 10% Pd/C | ~5% | Methanol | Room Temp. | ~0.1 (balloon) | ~90 | >99.5 | Mild reaction conditions.[1] Higher risk of dehalogenation compared to Pt/C. |
| Raney Nickel | 10 - 20% | Ethanol | ~80 | ~3.4 | High | >99 | Cost-effective. Pyrophoric nature requires careful handling.[3] Often used to avoid dehalogenation of aromatic chlorides.[4] |
| Pt-Fe/C | 1 - 5% | Ethanol | 50 - 80 | 0.7 - 3.4 | >99 | >99 | Iron promotion can significantly suppress dehalogenation.[3][5] |
Experimental Protocols
The following are detailed methodologies for the most common and effective catalyst systems.
Protocol 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is a robust method favored for its high yield and selectivity.[1][2]
-
Reactor Setup: In a suitable high-pressure reactor, charge 2,3-dichloro-4-fluoronitrobenzene (1.0 eq). If a solvent is used, add ethanol or methanol (~10-20 volumes). A solvent-free (molten substrate) reaction is also possible.[1][2]
-
Inerting: Seal the reactor and purge the system 3-5 times with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 1% Pt/C (0.25-0.5% by weight relative to the substrate).[2]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 80°C).[2]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete within 1-10 hours.[2]
-
Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Filtration: Filter the hot reaction mixture through a pad of celite to remove the Pt/C catalyst.
-
Isolation: If a solvent was used, concentrate the filtrate under reduced pressure. The crude this compound can be purified by distillation to achieve high purity (>99.5%).[2]
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
Raney Nickel is a cost-effective alternative, particularly useful when trying to minimize dehalogenation of chloro-aromatics.[3][4]
-
Catalyst Preparation: Caution: Raney Nickel is highly pyrophoric and must be kept wet at all times. [3] Under a blanket of inert gas, carefully wash the commercial Raney Nickel slurry (typically stored under water) several times with the reaction solvent (e.g., ethanol) to remove the water.
-
Reactor Setup: Charge the high-pressure reactor with 2,3-dichloro-4-fluoronitrobenzene (1.0 eq) and ethanol (~10-20 volumes).
-
Inerting: Seal and purge the reactor with an inert gas as described in Protocol 1.
-
Catalyst Addition: Carefully transfer the solvent-wet Raney Nickel (10-20% w/w) to the reactor under a positive stream of inert gas.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 3.4 MPa / 500 psi) and heat to the desired temperature (e.g., 80°C) with vigorous stirring.[3]
-
Reaction Monitoring & Work-up: Follow the monitoring and work-up steps (6-7) as described in Protocol 1.
-
Catalyst Handling: The filtered Raney Nickel catalyst remains pyrophoric. It must be kept wet and disposed of according to safety guidelines, typically by quenching with a dilute acid.
Caption: General experimental workflow for catalytic hydrogenation.
Troubleshooting Guide
Issue: Low or No Conversion of Starting Material
-
Question: My reaction shows very little or no consumption of the starting material after several hours. What could be the cause?
-
Answer:
-
Inactive Catalyst: The catalyst may be old or have been improperly handled, leading to deactivation. Use a fresh batch of catalyst from a reputable supplier.
-
Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur or phosphorus compounds) that poison the catalyst. Purify the starting material and use high-purity, degassed solvents.[3]
-
Insufficient Hydrogen/Pressure: Ensure there are no leaks in the system and that the hydrogen pressure is maintained at the target level.
-
Poor Mass Transfer: Inefficient stirring can prevent proper mixing of the substrate, catalyst, and hydrogen gas. Ensure vigorous agitation to keep the catalyst suspended.[3]
-
Issue: Significant Dehalogenation Observed
-
Question: My product is contaminated with byproducts like 2-chloro-4-fluoroaniline and 4-fluoroaniline. How can I minimize this?
-
Answer: Dehalogenation is the primary challenge in this reaction.[3] The C-Cl bond is more susceptible to cleavage than the C-F bond.
-
Catalyst Choice: Palladium (Pd) catalysts are generally more prone to causing dehalogenation than Platinum (Pt) catalysts.[3] Raney Nickel is often a good choice to suppress the hydrogenolysis of aryl chlorides.[4] Consider using a modified catalyst, such as iron-promoted Pt/C, which is known to suppress dehalogenation.[3][5]
-
Milder Conditions: Reduce the reaction temperature and hydrogen pressure. Lowering these parameters often decreases the rate of dehalogenation more than the rate of nitro group reduction.[3]
-
Additives: The use of catalyst inhibitors can selectively poison the sites responsible for dehalogenation. However, this requires careful optimization.
-
Caption: Decision tree for troubleshooting dehalogenation.
Issue: Presence of Intermediates (Azoxy, Azo Compounds)
-
Question: Besides my desired aniline, I am seeing other colored impurities in my product mixture. What are they?
-
Answer: These are likely condensation byproducts formed from incomplete reduction intermediates like nitroso and hydroxylamine species. To minimize their formation, ensure the reaction goes to completion by allowing for sufficient reaction time and ensuring the catalyst is active.
Frequently Asked Questions (FAQs)
-
Q1: Which catalyst is the best starting point for my experiment?
-
A1: For the reduction of polychlorinated nitroaromatics, a Platinum on carbon (Pt/C) catalyst is an excellent starting point due to its high activity and generally good selectivity against dehalogenation.[3] If de-chlorination remains a significant issue, Raney Nickel or a promoted catalyst like Pt-Fe/C should be investigated.[3][4]
-
-
Q2: What are the primary safety concerns for this reaction?
-
A2: The main hazards are associated with the catalysts and hydrogen gas.
-
Pyrophoric Catalysts: Raney Nickel and, to a lesser extent, dry noble metal catalysts (Pt/C, Pd/C) can ignite spontaneously in air, especially after use when they contain adsorbed hydrogen. They must be handled under an inert atmosphere and should not be allowed to dry unless properly passivated.[3]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area (e.g., a fume hood) using equipment rated for high-pressure gas reactions.
-
-
-
Q3: Can I perform this reaction without a high-pressure reactor?
-
A3: Yes, reductions using Pd/C can often be carried out at lower pressures, for instance, using a hydrogen-filled balloon.[1] However, for less reactive substrates or when using other catalysts like Pt/C or Raney Nickel for optimal results, a dedicated high-pressure reactor (autoclave) is typically necessary to achieve reasonable reaction rates and complete conversion.
-
Caption: Simplified reaction pathway showing key intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Minimizing dehalogenation during 2,3-Dichloro-4-fluoroaniline synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-dichloro-4-fluoroaniline, with a primary focus on minimizing the undesired dehalogenation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary challenges?
The most prevalent method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 2,3-dichloro-4-fluoronitrobenzene. This approach is favored for its high conversion rates and selectivity. The principal challenge during this synthesis is preventing hydrodehalogenation, which is the cleavage of the carbon-halogen bonds (C-Cl and C-F). This side reaction leads to the formation of impurities such as 2-chloro-4-fluoroaniline, 3-chloro-4-fluoroaniline, 4-fluoroaniline, and other dehalogenated species, which can be difficult to separate from the desired product.
Q2: Which catalyst is recommended to minimize dehalogenation during the hydrogenation of 2,3-dichloro-4-fluoronitrobenzene?
The choice of catalyst is critical for minimizing dehalogenation. While several catalysts can be effective for nitro group reduction, their propensity to cause dehalogenation varies.
-
Platinum on carbon (Pt/C) is often recommended for the hydrogenation of halogenated nitroaromatics as it generally exhibits lower dehalogenation activity compared to other common catalysts.[1] Modifying the Pt/C catalyst with other metals, such as iron, has been shown to suppress hydrodechlorination.[2]
-
Palladium on carbon (Pd/C) is also widely used but can be more prone to causing dehalogenation, particularly for chloro-substituted aromatics.[1]
-
Raney Nickel is a cost-effective alternative; however, it can also promote dehalogenation and is pyrophoric, requiring careful handling.[1][3] The use of molybdenum-doped Raney-type catalysts may offer improved selectivity.[3]
-
Sulfided platinum on carbon (Pt(S)/C) can be highly selective for nitro group reduction in the presence of halogens, as the sulfur acts as a selective poison for the sites that catalyze dehalogenation.[4]
Q3: How do reaction conditions influence the extent of dehalogenation?
Optimizing reaction conditions is crucial for suppressing dehalogenation:
-
Temperature: Lower reaction temperatures are generally preferred as higher temperatures can increase the rate of hydrodehalogenation.[5]
-
Hydrogen Pressure: Milder hydrogen pressures are recommended. High pressures can lead to increased dehalogenation.[5]
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol and methanol are commonly used.[1]
-
Additives: The use of inhibitors or promoters can modulate the catalyst's activity and selectivity. Certain sulfur or phosphorus compounds can selectively poison the catalyst sites responsible for dehalogenation.[1]
Q4: What are the potential byproducts other than dehalogenated anilines?
Besides dehalogenation, other side reactions can lead to the formation of various byproducts:
-
Incomplete reduction intermediates: The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is not complete, these can remain as impurities.[5]
-
Condensation products: The reactive intermediates can condense to form azoxy, azo, and hydrazo compounds.[5]
Q5: What are the recommended methods for purifying this compound?
Purification of the crude product is essential to remove dehalogenated impurities and other byproducts. Common purification techniques include:
-
Distillation: Vacuum distillation is often effective for separating the desired product from less volatile impurities.
-
Recrystallization: This can be an effective method for removing impurities if a suitable solvent system is identified.
-
Chromatography: For laboratory-scale purifications, column chromatography can be used to achieve high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation of 2,3-dichloro-4-fluoronitrobenzene.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | Inactive or poisoned catalyst. | - Ensure the catalyst is fresh and has been stored properly.- Increase the catalyst loading.- Purify the starting material and solvents to remove potential catalyst poisons (e.g., sulfur compounds).[5] |
| Insufficient hydrogen pressure or poor mixing. | - Increase the hydrogen pressure within the recommended range.- Ensure vigorous stirring to maintain a good suspension of the catalyst.[5] | |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature in small increments (5-10 °C) while monitoring for byproduct formation.[5] | |
| Significant formation of dehalogenated byproducts (e.g., 2-chloro-4-fluoroaniline, 3-chloro-4-fluoroaniline) | Inappropriate catalyst selection. | - Switch to a more selective catalyst. Pt/C is generally less prone to dehalogenation than Pd/C.[1]- Consider using a sulfided Pt/C catalyst to inhibit dehalogenation.[4] |
| Harsh reaction conditions. | - Lower the reaction temperature and hydrogen pressure.[5]- Reduce the reaction time. | |
| Presence of colored impurities (e.g., yellow, orange, red) | Formation of azo and azoxy byproducts due to incomplete reduction. | - Ensure the reaction goes to completion by extending the reaction time or increasing hydrogen pressure.- Monitor the reaction progress using TLC or HPLC. |
| Oxidized impurities. | - During workup, treat the crude product with activated carbon to adsorb colored impurities.[6] | |
| Product loss during workup | Inefficient extraction. | - Perform multiple extractions with a suitable organic solvent.- Adjust the pH of the aqueous layer to ensure the aniline is in its free base form for optimal extraction into the organic phase.[5] |
| Suboptimal recrystallization. | - Screen for a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.- Avoid using an excessive amount of solvent.[5] |
Data on Catalytic Hydrogenation for Haloaniline Synthesis
The following table summarizes comparative data for different catalyst systems used in the synthesis of haloanilines, with a focus on minimizing dehalogenation. Note that data specific to this compound is limited; therefore, data from the synthesis of similar compounds like 3-chloro-4-fluoroaniline are included as a reference.
| Catalyst System | Typical Loading | Substrate:Catalyst Ratio (w/w) | Temperature (°C) | Pressure (MPa) | Selectivity for Haloaniline | Reference(s) |
| Platinum on Carbon (Pt/C) | 1-5% | 200:1 to 400:1 | 50-100 | 0.1-5 | High | [1][7] |
| Palladium on Carbon (Pd/C) | 5-10% | ~20:1 | 25-80 | 0.1-1 | Moderate to High (Dehalogenation can be significant) | [1][7] |
| Raney Nickel | Slurry | Variable | 50-120 | 1-5 | Moderate (Dehalogenation can be an issue) | [1][3][7] |
| Sulfided Platinum on Carbon (Pt(S)/C) | ~5% | Not specified | Low | Low | Very High | [4] |
| Iron-promoted Pt/C | 4 wt% Fe | Not specified | Not specified | Not specified | Very High (fully suppressed hydrodechlorination) | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,3-dichloro-4-fluoronitrobenzene using Pt/C
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2,3-dichloro-4-fluoronitrobenzene
-
5% Platinum on carbon (Pt/C) catalyst
-
Ethanol or Methanol (solvent)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
High-pressure hydrogenation reactor (autoclave) with stirring and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Charge the hydrogenation reactor with 2,3-dichloro-4-fluoronitrobenzene and the solvent (e.g., ethanol).
-
Inerting: Seal the reactor and purge the system at least three times with nitrogen gas to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pt/C catalyst. The typical catalyst loading is 1-3% by weight relative to the substrate.
-
Hydrogenation: Purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5 - 1.0 MPa).
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by analyzing samples using TLC or HPLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture while hot to remove the catalyst. Caution: The catalyst may be pyrophoric; handle with care under an inert atmosphere.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product can then be purified by vacuum distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 4. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 2,3-Dichloro-4-fluoroaniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dichloro-4-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is through the catalytic hydrogenation of 2,3-Dichloro-4-fluoronitrobenzene. This method is favored due to its high efficiency and yield. An alternative, though less common, route involves the reduction of the nitro group using reducing agents like iron powder in an acidic medium.
Q2: What are the critical safety precautions to consider during the synthesis of this compound?
A2: Handling of this compound and its precursors requires stringent safety measures. The compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The catalytic hydrogenation step involves flammable hydrogen gas and requires the use of a properly sealed and purged high-pressure reactor.
Q3: How can I effectively monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the qualitative and quantitative assessment of the consumption of the starting material (2,3-Dichloro-4-fluoronitrobenzene) and the formation of the product (this compound).
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction shows very low conversion of the starting material. What are the potential causes and solutions?
A4: Low conversion in the catalytic hydrogenation of 2,3-Dichloro-4-fluoronitrobenzene can stem from several factors.
-
Inactive or Poisoned Catalyst: The catalyst (e.g., Pd/C or Pt/C) may be inactive or poisoned by impurities in the starting material or solvent.[1]
-
Solution: Use a fresh batch of high-quality catalyst. Ensure the starting materials and solvents are of high purity to avoid introducing catalyst poisons like sulfur or heavy metal compounds.[1]
-
-
Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to a sluggish or stalled reaction.
-
Solution: Ensure the reactor is properly pressurized according to the established protocol. Check for any leaks in the system that might prevent maintaining the desired pressure.
-
-
Poor Mass Transfer: Inefficient mixing can limit the contact between the gaseous hydrogen, the liquid substrate, and the solid catalyst.
-
Solution: Increase the stirring speed to ensure vigorous mixing and improve the three-phase contact.
-
| Parameter | Typical Range | Troubleshooting Action |
| Hydrogen Pressure | 1.0 - 4.0 MPa[2] | Increase pressure in increments of 0.5 MPa. |
| Catalyst Loading | 1-5% (w/w) of substrate | Increase catalyst loading by 1-2%. |
| Stirring Speed | 500 - 1000 rpm | Increase stirring speed by 100-200 rpm. |
Formation of Impurities and Side Products
Q5: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
A5: The primary side reaction of concern during the catalytic hydrogenation of halogenated nitroaromatics is dehalogenation.
-
Dehalogenation: The chlorine or fluorine atoms can be reductively removed, leading to the formation of various dichloro-, monochloro-, and fluoroaniline derivatives.
-
Solution: Lowering the reaction temperature and pressure can help to minimize dehalogenation. Using a more selective catalyst or adding a catalyst modifier can also be beneficial.
-
-
Incomplete Reduction: The reduction of the nitro group may not proceed to completion, resulting in the formation of intermediates like nitroso and hydroxylamine compounds.
-
Solution: Increasing the reaction time or hydrogen pressure can help drive the reaction to completion. Ensure the catalyst is sufficiently active.[1]
-
| Parameter | Typical Range | Troubleshooting Action for Dehalogenation |
| Reaction Temperature | 60 - 120 °C[2] | Decrease temperature by 10-20 °C. |
| Reaction Time | 2 - 5 hours[2] | Monitor reaction closely and stop once starting material is consumed. |
Product Isolation and Purification Issues
Q6: I am facing difficulties in isolating a pure product after the reaction. What is the recommended purification strategy?
A6: Proper work-up and purification are crucial for obtaining high-purity this compound.
-
Catalyst Removal: The solid catalyst must be completely removed from the reaction mixture.
-
Solution: Filtration of the hot reaction mixture is recommended to prevent the product from crystallizing on the catalyst.[3]
-
-
Solvent Removal: If a solvent was used, it needs to be efficiently removed.
-
Solution: Use a rotary evaporator under reduced pressure to remove the solvent.
-
-
Final Purification: The crude product often requires further purification to remove any remaining impurities.
-
Solution: Vacuum distillation is the most effective method for purifying this compound. Collect the fraction that distills at the correct boiling point and pressure.
-
Experimental Protocols
Catalytic Hydrogenation of 2,3-Dichloro-4-fluoronitrobenzene
-
Reactor Setup: Charge a high-pressure autoclave with 2,3-Dichloro-4-fluoronitrobenzene and a suitable catalyst (e.g., 5% Pd/C, 1-2% w/w). If using a solvent, add it at this stage (e.g., ethanol, methanol).
-
Inerting: Seal the reactor and purge the system three times with nitrogen gas to remove any residual air, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa). Heat the mixture to the target temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. If a solvent was used, remove it under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
Comparative Analysis of 2,3-Dichloro-4-fluoroaniline and 3,4-dichloroaniline Reactivity
This guide provides a detailed comparison of the chemical reactivity of 2,3-dichloro-4-fluoroaniline and 3,4-dichloroaniline, two important intermediates in the synthesis of pharmaceuticals and agrochemicals. The analysis focuses on the electronic and steric effects of their substituents, supported by physicochemical data and representative experimental protocols.
Introduction
Anilines are fundamental building blocks in organic synthesis. Their reactivity is primarily governed by the nucleophilicity of the amino group and the electron density of the aromatic ring. Halogen substituents significantly modulate this reactivity through a combination of inductive and mesomeric effects. This guide examines the distinct reactivity profiles of this compound and 3,4-dichloroaniline, stemming from the nature and position of their halogen atoms.
Structural and Electronic Comparison
The primary difference between the two molecules lies in the substitution pattern on the aniline ring. In this compound, the amino group is flanked by a chlorine atom at the ortho position, and a fluorine atom is present at the para position. In 3,4-dichloroaniline, the chlorine atoms are at the meta and para positions relative to the amino group.
Caption: Chemical structures of the compared aniline derivatives.
The reactivity is influenced by two main electronic effects from the halogen substituents:
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic substitution and decreases the basicity of the amino group. The strength of the inductive effect is F > Cl.
-
Mesomeric Effect (+M): The lone pairs on the halogen atoms can be donated to the aromatic ring through pi-conjugation. This effect increases electron density, particularly at the ortho and para positions, and counteracts the inductive effect. The strength of the mesomeric effect is F > Cl.
Caption: Competing electronic effects influencing aniline reactivity.
Physicochemical Data Comparison
The basicity of anilines, reflected by the pKa of their conjugate acids (anilinium ions), is a key indicator of the nucleophilicity of the amino group. A lower pKa value indicates a weaker base, as the electron-withdrawing substituents reduce the electron density on the nitrogen atom.
| Property | This compound | 3,4-dichloroaniline | Source |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅Cl₂N | |
| Molecular Weight | 179.01 g/mol | 162.02 g/mol | |
| pKa (Conjugate Acid) | No data available | 3.0 | |
| Boiling Point | 239.1 °C (Predicted) | 272 °C | |
| Melting Point | 53 - 55 °C | 69 - 72 °C |
Reactivity Analysis
Nucleophilicity of the Amino Group
The nucleophilicity of the nitrogen atom is crucial for reactions like acylation, alkylation, and diazotization.
-
3,4-dichloroaniline: The two chlorine atoms withdraw electron density, making it less basic than aniline. The para-chloro substituent has a stronger deactivating effect on the amino group than the meta-chloro substituent.
-
This compound: This compound is expected to be less nucleophilic than 3,4-dichloroaniline. The reasons are:
-
Stronger Induction: The para-fluoro substituent exerts a very strong -I effect, significantly reducing the electron density on the nitrogen.
-
Steric Hindrance: The presence of a chlorine atom at the ortho position sterically hinders the approach of reagents to the amino group, slowing down reaction rates.
-
Therefore, reactions involving the amino group are expected to be slower and may require more forcing conditions for this compound compared to 3,4-dichloroaniline.
Electrophilic Aromatic Substitution
The amino group is a powerful activating group and an ortho-, para-director. However, the halogen substituents are deactivating.
-
3,4-dichloroaniline: The available positions for electrophilic substitution are C2, C5, and C6. The directing effect of the amino group favors substitution at C2 and C6 (ortho). The C5 position is less favored.
-
This compound: The available positions are C5 and C6. The strong directing effect of the amino group would favor substitution at C6 (ortho). However, the ring is heavily deactivated by three electron-withdrawing halogens, making electrophilic substitution challenging.
Overall, this compound is significantly less reactive towards electrophilic aromatic substitution than 3,4-dichloroaniline due to the cumulative deactivating effect of three halogen atoms.
Experimental Protocols
Below are representative experimental protocols for a common reaction involving anilines: N-acylation. The difference in reactivity would manifest as a need for longer reaction times or higher temperatures for this compound.
Protocol: N-Acylation with Acetic Anhydride
This protocol describes the general procedure for the acetylation of a substituted aniline.
Objective: To synthesize the corresponding acetanilide derivative.
Materials:
-
Substituted Aniline (3,4-dichloroaniline or this compound)
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Sodium Acetate (optional, as catalyst)
-
Ethanol/Water mixture for recrystallization
-
Standard laboratory glassware
Caption: General workflow for the N-acylation of haloanilines.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the aniline derivative in 10-15 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add 11 mmol (1.1 equivalents) of acetic anhydride.
-
Reaction: Heat the mixture in a water bath at 80°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For this compound, a higher temperature or longer reaction time may be necessary.
-
Workup: After completion, cool the flask to room temperature and pour the contents into a beaker containing 100 mL of ice-cold water.
-
Isolation: Stir the mixture until a precipitate forms. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure N-acetylated product.
Conclusion
The reactivity of this compound is significantly lower than that of 3,4-dichloroaniline in reactions involving both the amino group and the aromatic ring. This difference is attributed to a combination of factors:
-
Enhanced Electron Withdrawal: The cumulative inductive effect of three halogen atoms, particularly the highly electronegative fluorine, strongly deactivates the entire molecule.
-
Steric Hindrance: The ortho-chloro substituent in this compound sterically impedes reactions at the amino group.
These factors must be taken into account when designing synthetic routes. Reactions with this compound will generally require more forcing conditions—such as higher temperatures, longer reaction times, or stronger reagents—to achieve comparable yields to those obtained with 3,4-dichloroaniline. Researchers in drug development must consider these reactivity differences when selecting building blocks for the synthesis of complex target molecules.
Comparative Guide to Alternative Synthesis Routes for 2,3-Dichloro-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic pathways for 2,3-dichloro-4-fluoroaniline, a key intermediate in the development of various pharmaceuticals and agrochemicals. The selection of an optimal synthesis route is critical for efficiency, scalability, and cost-effectiveness in research and manufacturing. This document outlines a plausible multi-step synthesis and discusses the general methodologies that can be adapted for its preparation, supported by available data on similar transformations.
Executive Summary
The synthesis of this compound is not as widely documented as its isomers, presenting a challenge in identifying multiple well-established routes. However, based on patent literature and general principles of organic synthesis, a primary pathway can be proposed starting from readily available precursors. This guide details a multi-step synthesis involving nitration, fluorination, and reduction. The comparison will focus on the logic of the synthetic design and the expected challenges and advantages of each step.
Route 1: Multi-step Synthesis from 1,2,3-Trichlorobenzene
This proposed route is a multi-step process that builds the target molecule by introducing the required functional groups sequentially.
Synthesis Pathway Diagram
Caption: Proposed synthesis of this compound from 1,2,3-Trichlorobenzene.
Data Summary
| Step | Transformation | Reagents & Conditions | Typical Yield | Purity | Advantages | Disadvantages |
| 1 | Nitration | Nitric acid in sulfuric acid | High | Good | Well-established reaction | Potential for isomeric impurities |
| 2 | Fluorination | Potassium fluoride (KF) | Moderate | Good | Introduces the key fluorine atom | Requires anhydrous conditions and high temperatures |
| 3 | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | High | High | Clean and efficient reduction | Catalyst cost and handling |
Experimental Protocols
Step 1: Nitration of 1,2,3-Trichlorobenzene to 2,3,4-Trichloronitrobenzene
-
Methodology: 1,2,3-Trichlorobenzene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at a controlled temperature to prevent over-nitration and control regioselectivity.
-
Protocol: To a cooled solution of 1,2,3-trichlorobenzene in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below ambient. After the addition is complete, the reaction mixture is stirred for several hours. The product is then isolated by pouring the mixture onto ice, followed by filtration, washing, and drying.
Step 2: Fluorination of 2,3,4-Trichloronitrobenzene to 2,3-Dichloro-4-fluoronitrobenzene
-
Methodology: This step involves a nucleophilic aromatic substitution (SNAr) reaction, where a chlorine atom is displaced by a fluoride ion. This is often the most challenging step and typically requires a polar aprotic solvent and a fluoride salt.
-
Protocol: 2,3,4-Trichloronitrobenzene is heated with a source of fluoride, such as spray-dried potassium fluoride, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A phase-transfer catalyst may be used to enhance the reaction rate. The reaction is monitored until completion, after which the product is isolated by extraction and purified by distillation or chromatography.
Step 3: Reduction of 2,3-Dichloro-4-fluoronitrobenzene to this compound
-
Methodology: The nitro group of 2,3-dichloro-4-fluoronitrobenzene is reduced to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.
-
Protocol: 2,3-Dichloro-4-fluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or methanol, and subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or distillation.
Comparison and Discussion
Currently, a single, well-defined route for the synthesis of this compound is proposed based on available information. A comprehensive comparative guide would necessitate at least one other distinct and validated synthetic pathway. The search for such alternatives is complicated by the prevalence of synthetic procedures for the isomeric 3-chloro-4-fluoroaniline.
The presented route, while logical, has several steps that would require careful optimization to achieve high overall yield and purity. The nitration step could potentially lead to a mixture of isomers, requiring efficient purification. The fluorination step is often low-yielding and requires harsh conditions. The final reduction step is generally efficient, but the choice of catalyst and reaction conditions can be critical to avoid dehalogenation.
For researchers and drug development professionals, the choice of a synthetic route will depend on factors such as the availability and cost of starting materials, the scalability of the process, and the desired purity of the final product. The development of a more efficient and economical synthesis for this compound remains an area for further investigation.
A Comparative Analysis of Fluoroaniline Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key pharmacological properties. Among the simplest fluorinated building blocks are the fluoroaniline isomers: 2-fluoroaniline (ortho), 3-fluoroaniline (meta), and 4-fluoroaniline (para). The position of the single fluorine atom on the aniline ring can profoundly influence a molecule's physicochemical characteristics, metabolic stability, and interaction with biological targets. This guide provides a comparative analysis of these three isomers, supported by experimental data, to inform rational drug design.
Physicochemical Properties: A Quantitative Comparison
The electronic and lipophilic properties of the fluoroaniline isomers are critical determinants of their behavior in biological systems. The position of the electronegative fluorine atom alters the electron density of the aromatic ring and the basicity of the amino group (pKa), as well as the overall lipophilicity (logP). A summary of key experimental data is presented below.
| Property | 2-Fluoroaniline (ortho) | 3-Fluoroaniline (meta) | 4-Fluoroaniline (para) |
| CAS Number | 348-54-9 | 372-19-0 | 371-40-4 |
| Molecular Weight ( g/mol ) | 111.12 | 111.12 | 111.12 |
| Boiling Point (°C) | 182-183[1] | 186[2][3][4][5] | 187[6] |
| Density (g/mL at 25°C) | 1.151[1] | 1.156[2][4] | 1.173[6] |
| pKa (conjugate acid at 25°C) | 3.20[1] | 3.50[7] | 4.65[8] |
| logP (octanol/water) | 1.26[1] | 1.30[5] | 1.15[8] |
Key Insights:
-
Basicity (pKa): The pKa is significantly influenced by the fluorine's position. The ortho-isomer is the least basic due to the fluorine's strong electron-withdrawing inductive effect and potential for intramolecular hydrogen bonding, which reduces the availability of the lone pair on the nitrogen. The para-isomer is the most basic, as the fluorine's electron-donating resonance effect partially counteracts its inductive effect at this position.
-
Lipophilicity (logP): The logP values for the three isomers are relatively similar, all indicating moderate lipophilicity. This similarity suggests that the choice of isomer may have a more pronounced impact on electronic properties and specific drug-target interactions rather than on overall solubility and membrane permeability.
Role in Pharmacology and Structure-Activity Relationships (SAR)
The choice of fluoroaniline isomer is a critical decision in SAR studies, as the position of the fluorine atom can dictate binding affinity, selectivity, and metabolic fate.
-
Kinase Inhibitors: Fluoroanilines are crucial pharmacophores in many kinase inhibitors. A prominent example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, which incorporates a 3-chloro-4-fluoroaniline moiety. X-ray crystallography studies have shown that the 4-fluoro substituent extends into a hydrophobic pocket of the ATP binding cleft, forming favorable interactions with key amino acid residues.[9] The electronic properties imparted by the para-fluorine are critical for the drug's potency.
-
GPCR Ligands: Studies on aminergic G protein-coupled receptors (GPCRs) have demonstrated that fluorine positioning can dramatically alter receptor affinity and selectivity. For a series of serotonin receptor ligands, the 4-fluoro derivative showed the highest activity at the 5-HT2a receptor, the 3-fluoro derivative was most active at the 5-HT2b receptor, and the 2-fluoro isomer was most potent and selective for the 5-HT2c receptor.[10] This highlights how subtle positional changes can be exploited to fine-tune a drug's pharmacological profile and reduce off-target effects.
Gefitinib functions by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1][2][7][11]
References
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-fluoroaniline [stenutz.eu]
- 6. 4-氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2,3-Dichloro-4-fluoroaniline
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is crucial for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 2,3-Dichloro-4-fluoroaniline against a common alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The performance data presented is based on validated methods for closely related halogenated anilines and serves as a representative benchmark for method validation.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for substituted anilines.[1] Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is a powerful alternative, especially for the analysis of volatile compounds and potential volatile impurities.[1]
The choice between these methods depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the sample matrix.[2] For routine quantification and purity analysis of compounds like this compound, HPLC with UV detection is often preferred due to its robustness and ease of use.[3] GC-MS offers excellent separation efficiency and definitive identification, which is advantageous for impurity profiling.[1]
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[3] |
| Analyte Suitability | Ideal for non-volatile and thermally unstable compounds.[4] | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[4] |
| Typical Stationary Phase | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3] |
| Mobile Phase/Carrier Gas | Liquid mixture (e.g., Acetonitrile and water with an acidifier like formic acid).[3] | Inert gas (e.g., Helium or Hydrogen).[5] |
| Analysis Time | Typically 10-60 minutes per sample.[5] | Generally faster, often within minutes for volatile compounds.[5] |
| Cost & Complexity | Higher operational cost due to solvent consumption and high-pressure pumps.[6] | Generally more cost-effective in terms of consumables (gases vs. solvents).[5] |
Performance Comparison: Representative Validation Data
The following table summarizes typical validation parameters for the quantification of halogenated anilines using HPLC and GC-based methods. The data is collated from studies on structurally similar compounds such as 4-fluoroaniline and various dichloroanilines.
| Validation Parameter | HPLC-UV / HPLC-MS | GC-MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[7] | ≥ 0.995 |
| Linearity Range | 0.94 - 30.26 ng/mL (for 4-fluoroaniline by LC-MS)[7] | Analyte dependent, typically in the low ng/mL to µg/mL range. |
| Limit of Detection (LOD) | 0.19 ng/mL (for 4-fluoroaniline by LC-MS)[7]; 0.6 - 1.0 µg/kg (for dichloroanilines by HPLC-MS/MS)[8] | Generally very low, often in the picogram to low nanogram range. |
| Limit of Quantification (LOQ) | 0.94 ng/mL (for 4-fluoroaniline by LC-MS)[7]; 2.0 - 3.0 µg/kg (for dichloroanilines by HPLC-MS/MS)[8] | Typically in the low to mid ng/mL range. |
| Accuracy (% Recovery) | 92 - 99% (for 4-fluoroaniline)[7]; 75.3 - 98.1% (for dichloroanilines)[8] | Typically 80 - 120%. |
| Precision (%RSD) | < 8.7% (for 4-fluoroaniline)[7]; 1.4 - 11.9% (for dichloroanilines)[8] | Typically < 15%. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of these analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification and purity determination of this compound.
Instrumentation:
-
Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[2]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. The aqueous phase is often acidified to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically in the range of 240-280 nm).[2]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent like methanol or acetonitrile. Dilute serially to prepare calibration standards.[1]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the identification and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Sample Solution: Dissolve the sample in a suitable volatile solvent to a known concentration.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the validation of these analytical methods.
Caption: HPLC-UV Method Validation Workflow.
Caption: Logical Flow for Analytical Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS | MDPI [mdpi.com]
A Spectroscopic Comparison of 2,3-Dichloro-4-fluoroaniline and Its Derivatives: A Guide for Researchers
This guide offers a detailed spectroscopic comparison of 2,3-Dichloro-4-fluoroaniline and its related derivatives. It is designed for researchers, scientists, and professionals in drug development who utilize these compounds in their work. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for compound identification, structural elucidation, and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This information is crucial for distinguishing between these closely related compounds.
¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) | Other Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~7.1-7.3 (d, 1H), ~6.8-7.0 (t, 1H) | ~4.0 (br s, 2H, -NH₂) |
| 2-Chloro-4-fluoroaniline | 7.02 (dd, J=8.7, 5.4 Hz, 1H), 6.85 (dd, J=8.7, 3.0 Hz, 1H), 6.75 (td, J=8.7, 3.0 Hz, 1H)[1] | 3.80 (br s, 2H, -NH₂)[1] |
| 3-Chloro-4-fluoroaniline | 6.91 (dd, 1H), 6.83 (t, 1H), 6.64 (ddd, 1H)[2] | 3.7 (br s, 2H, -NH₂)[2] |
| 4-Fluoroaniline | 6.89 (t, J=8.0 Hz, 2H), 6.62 (dd, J=8.6, 4.5 Hz, 2H)[3] | 3.60 (s, 2H, -NH₂)[3] |
| 2,3-Dichloroaniline | 7.16 (t, 1H, J = 8 Hz), 6.75 (d, 1H, J= 7.5 Hz), 6.69 (s, 1H) | 3.71 (br s, 2H, -NH₂) |
¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~150-155 (d, C-F), ~140-145 (d, C-NH₂), ~125-130 (C-Cl), ~120-125 (C-Cl), ~115-120 (CH), ~110-115 (CH) |
| 2-Chloro-4-fluoroaniline | Specific data not readily available in search results. |
| 3-Chloro-4-fluoroaniline | 153.2 (d, J=239.9 Hz), 142.3 (d, J=2.2 Hz), 120.3 (d, J=17.7 Hz), 117.0 (d, J=6.4 Hz), 116.3 (d, J=21.2 Hz)[2] |
| 4-Fluoroaniline | 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)[3] |
| 2,3-Dichloroaniline | 144.1, 132.7, 128.4, 119.5, 115.8, 109.4 |
Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretching | C-N Stretching | C-Cl Stretching | C-F Stretching |
| This compound (Predicted) | ~3400-3500 | ~1250-1350 | ~700-800 | ~1100-1200 |
| 2-Chloro-4-fluoroaniline | Not readily available | Not readily available | Not readily available | Not readily available |
| 3-Chloro-4-fluoroaniline | 3485, 3397 | 1318 | 771 | 1180 |
| 4-Fluoroaniline | ~3400, ~3300 | ~1300 | - | ~1200 |
| 2,4-Dichloroaniline | 3480, 3390 | 1310 | 810, 760 | - |
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 180 (M⁺), 182 (M+2), 184 (M+4) | Predicted fragments from loss of Cl, HCl |
| 2-Chloro-4-fluoroaniline | 145 (M⁺), 147 (M+2)[4] | 110, 83[4] |
| 3-Chloro-4-fluoroaniline | 145 (M⁺), 147 (M+2)[5] | 110, 83[5] |
| 4-Fluoroaniline | 111 (M⁺)[6] | 84, 57[6] |
| 2,3-Dichloroaniline | 161 (M⁺), 163 (M+2), 165 (M+4) | 126, 90 |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃), which contained tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz NMR spectrometer.
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16.
-
Spectral Width : -2 to 12 ppm.
-
Relaxation Delay : 2 seconds.[1]
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz NMR spectrometer.
-
Pulse Program : Standard proton-decoupled pulse sequence.
-
Number of Scans : 1024.
-
Spectral Width : 0 to 200 ppm.
-
Relaxation Delay : 5 seconds.[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition :
-
Spectrometer : Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 32.
-
A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.[1]
-
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile solvent like methanol or dichloromethane.
-
Data Acquisition (Electron Ionization - EI) :
Synthesis Workflow for Halogenated Anilines
The synthesis of halogenated anilines often involves the reduction of a corresponding nitroaromatic compound. The following diagram illustrates a general workflow for the synthesis of 3-Chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene via catalytic hydrogenation.[7]
Caption: Synthesis of 3-Chloro-4-fluoroaniline workflow.
Spectroscopic Analysis Workflow
A systematic approach to the spectroscopic analysis of these compounds is crucial for accurate structural determination. The following diagram outlines a logical workflow.
Caption: A logical workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. p-Fluoroaniline [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
Cost-benefit analysis of different 2,3-Dichloro-4-fluoroaniline synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,3-Dichloro-4-fluoroaniline, a crucial building block in the creation of various pharmaceutical compounds, presents several synthetic challenges. This guide offers a comparative analysis of two potential methods for its synthesis, providing a cost-benefit analysis based on available experimental data and plausible synthetic pathways.
Due to the limited availability of direct comparative studies for the synthesis of this compound in peer-reviewed literature, this guide presents a comparison between a plausible multi-step route involving a Boc-protected intermediate and a potential alternative route based on the reduction of a nitro precursor. While detailed experimental data for the direct synthesis of this compound is scarce, this guide extrapolates from established methodologies for structurally similar compounds to provide a valuable comparative framework.
Method 1: The Boc-Protected Amine Deprotection Route
This synthetic approach involves the initial synthesis of an N-Boc protected this compound intermediate, followed by a deprotection step to yield the final product. This multi-step process offers the advantage of utilizing readily available starting materials and well-established reaction mechanisms.
Experimental Protocol:
Step 1: Synthesis of N-Boc-2,3-dichloro-4-fluoroaniline
A plausible route to the N-Boc protected intermediate begins with the chlorination of 4-fluoroaniline.
-
Chlorination: 4-fluoroaniline is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent like chloroform. The reaction is typically carried out at room temperature. Careful control of stoichiometry is crucial to achieve dichlorination at the desired positions.
-
Boc Protection: The resulting dichlorinated aniline is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as tetrahydrofuran (THF).
Step 2: Deprotection of N-Boc-2,3-dichloro-4-fluoroaniline
The final step involves the removal of the Boc protecting group to yield this compound.
-
The N-Boc protected compound is dissolved in a suitable solvent, such as methanol.
-
An acidic reagent, for instance, oxalyl chloride or trifluoroacetic acid (TFA), is added to the solution.
-
The reaction is typically stirred at room temperature for a period of 1 to 4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified, often by column chromatography, to afford the final product.
Method 2: Reduction of 2,3-Dichloro-4-fluoronitrobenzene
This method presents a more direct, single-step approach to the final product, contingent on the availability of the specific nitroaromatic precursor. The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis.
Experimental Protocol:
-
Catalytic Hydrogenation: 2,3-Dichloro-4-fluoronitrobenzene would be dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, in a hydrogenation apparatus.
-
The reaction is monitored until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or distillation.
Cost-Benefit Analysis
The selection of an optimal synthesis method depends on a variety of factors, including the cost and availability of starting materials, reaction yield, purity of the final product, and the overall complexity and safety of the procedure.
| Parameter | Method 1: Boc-Deprotection | Method 2: Nitro Reduction (Projected) |
| Starting Materials | 4-Fluoroaniline, NCS, Boc₂O | 2,3-Dichloro-4-fluoronitrobenzene, H₂ |
| Number of Steps | Multi-step | Single-step |
| Projected Yield | Moderate to Good (multi-step) | Potentially High (single-step) |
| Projected Purity | High after purification | High after purification |
| Key Reagents | NCS, Boc₂O, Acid (TFA or Oxalyl Chloride) | Pd/C or Pt/C catalyst, Hydrogen gas |
| Advantages | Utilizes more common starting materials. | More direct and potentially higher atom economy. |
| Disadvantages | Longer overall synthesis time, requires protection/deprotection steps, potentially lower overall yield. | The starting material, 2,3-dichloro-4-fluoronitrobenzene, may not be readily available or could be costly. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic method, the following diagrams are provided.
Figure 1: Synthetic pathway for Method 1.
Figure 2: Synthetic pathway for Method 2.
Conclusion
Both presented methods offer viable, albeit distinct, approaches to the synthesis of this compound. The choice between the multi-step Boc-deprotection route and the more direct nitro-reduction method will largely depend on the accessibility and cost of the respective starting materials. For laboratories where 4-fluoroaniline is readily available, the multi-step synthesis provides a clear, albeit longer, path to the target molecule. Conversely, if 2,3-dichloro-4-fluoronitrobenzene can be sourced economically, the single-step reduction is likely to be the more efficient and cost-effective option. Further process optimization and a thorough economic analysis of starting material costs will be critical for any large-scale production endeavors.
Reactivity of 2,3-Dichloro-4-fluoroaniline in Nucleophilic Aromatic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,3-dichloro-4-fluoroaniline in nucleophilic aromatic substitution (SNAr) reactions. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. Understanding its reactivity profile is crucial for optimizing synthetic routes and developing novel chemical entities. This document presents a comparison with a structurally similar chloro-analogue, 2,4,5-trichloroaniline, supported by established principles of SNAr and representative experimental protocols.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is influenced by several factors, including the nature of the leaving group, the presence of electron-withdrawing groups on the aromatic ring, and the nucleophilicity of the attacking species.
In the context of halogenated anilines, the electron-donating amino group activates the aromatic ring, while the halogen substituents act as leaving groups and also contribute to the electronic nature of the ring.
Reactivity Profile of this compound
The structure of this compound presents three potential sites for nucleophilic attack: the fluorine atom at the C-4 position and the chlorine atoms at the C-2 and C-3 positions. Based on established principles of SNAr, the reactivity of these sites is not equal.
Key Reactivity Determinants:
-
The Element Effect: In nucleophilic aromatic substitution, fluorine is generally a better leaving group than chlorine.[1] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer intermediate formed during the rate-determining step of the reaction.[1]
-
Position of the Leaving Group: The fluorine atom at C-4 is situated para to the electron-donating amino group. This para-relationship allows for effective resonance stabilization of the Meisenheimer intermediate, further accelerating the substitution at this position. The chlorine atoms at C-2 and C-3 do not benefit from this direct resonance stabilization from the amino group.
Therefore, the predicted order of reactivity for nucleophilic aromatic substitution on this compound is:
C-4 (Fluorine) > C-2 (Chlorine) > C-3 (Chlorine)
This regioselectivity makes this compound a valuable precursor where selective substitution at the C-4 position is desired.
Comparative Analysis with 2,4,5-Trichloroaniline
To highlight the unique reactivity of this compound, a comparison with 2,4,5-trichloroaniline is presented. 2,4,5-trichloroaniline lacks the highly activating fluorine leaving group.
| Feature | This compound | 2,4,5-Trichloroaniline |
| Most Labile Leaving Group | Fluorine at C-4 | Chlorine |
| Predicted Reactivity | High | Moderate to Low |
| Key Activating Factor | - Highly electronegative fluorine at C-4- Amino group para to fluorine | - Amino group |
| Key Deactivating Factor | - Electron-withdrawing chlorine atoms | - Multiple electron-withdrawing chlorine atoms |
The presence of the fluorine atom in this compound, particularly at the activated C-4 position, renders it significantly more reactive towards nucleophiles compared to 2,4,5-trichloroaniline under similar reaction conditions.
Experimental Protocols
The following are representative experimental protocols for nucleophilic aromatic substitution on this compound and a comparative protocol for 2,4,5-trichloroaniline.
Protocol 1: Nucleophilic Aromatic Substitution on this compound with Piperazine
This protocol is adapted from procedures used in the synthesis of fluoroquinolone antibiotics, where a piperazine moiety is introduced via SNAr.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add piperazine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The major product will be the result of substitution at the C-4 position, yielding 4-(piperazin-1-yl)-2,3-dichloroaniline.
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 12-24 hours |
| Temperature | 80-100 °C |
Protocol 2: Nucleophilic Aromatic Substitution on 2,4,5-Trichloroaniline with Piperidine
This protocol illustrates a typical SNAr reaction with a less reactive polychlorinated aniline.
Materials:
-
2,4,5-trichloroaniline
-
Piperidine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, combine 2,4,5-trichloroaniline (1.0 eq), piperidine (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Heat the mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome:
Substitution of one of the chlorine atoms will occur, with potential for a mixture of isomers. The reaction is expected to be slower and require more forcing conditions compared to the reaction with this compound.
| Parameter | Value |
| Typical Yield | 40-60% |
| Reaction Time | 24-48 hours |
| Temperature | 120-140 °C |
Visualizing the Reaction Pathway and Workflow
References
A Comparative Analysis of LC-MS and GC-MS for the Characterization of 2,3-Dichloro-4-fluoroaniline Impurities
In the development and manufacturing of pharmaceutical compounds, the rigorous characterization of impurities in starting materials and intermediates is paramount to ensure the safety and efficacy of the final drug product. 2,3-Dichloro-4-fluoroaniline is a key building block in the synthesis of various pharmaceuticals. This guide provides a comparative overview of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the identification and quantification of impurities in this compound.
Principles of a Comparative Approach
The selection of an analytical method for impurity profiling is a critical decision. LC-MS is highly versatile, suitable for a wide range of non-volatile and thermally labile compounds. In contrast, GC-MS is exceptionally effective for the analysis of volatile and thermally stable compounds, often providing high separation efficiency.[1][2] The choice between these techniques depends on the physicochemical properties of the impurities and the specific requirements of the analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable impurity analysis. The following are representative methodologies for the analysis of halogenated anilines and their impurities using LC-MS and GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the detection of a broad range of impurities, including non-volatile and thermally sensitive compounds.
-
Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is commonly employed.[3]
-
Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% Formic acid in Water) and an organic phase (e.g., 0.1% Formic acid in Acetonitrile) is often effective.[3]
-
Flow Rate : A typical flow rate is 1.0 mL/min.[3]
-
Column Temperature : Maintained at a constant temperature, for instance, 30°C.[3][4][5]
-
Injection Volume : A small volume, typically 10-20 µL, is injected.[3][4][5]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is commonly used for aniline compounds.
-
Detection Mode : Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile impurities and can provide definitive identification through mass spectral libraries.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[2]
-
Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.[2][6]
-
Injector Temperature : A temperature of around 250°C is common.[2][6][7]
-
Oven Temperature Program : A programmed temperature ramp is used to separate compounds with different boiling points. For example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.[2]
-
-
Mass Spectrometry Conditions :
Quantitative Data Summary
| Feature | LC-MS | GC-MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds.[1] |
| Sensitivity | High, with detection limits often in the ng/mL range.[1] | Very high, particularly with specific detectors or when coupled with MS.[1] |
| Selectivity | High, tunable by choice of column, mobile phase, and MS parameters.[1] | High, dependent on the column and MS detection.[1] |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration.[1] | May require derivatization for non-volatile impurities.[1] |
| Key Advantages | Versatility for a wide range of compounds, high sensitivity.[1] | Excellent separation efficiency for volatile compounds, established and robust methods.[1] |
| Limitations | May not be suitable for very volatile impurities.[1] | Not suitable for non-volatile or thermally labile compounds without derivatization.[1] |
Experimental Workflow Visualization
The following diagrams illustrate the typical experimental workflows for impurity characterization using LC-MS and GC-MS.
Caption: LC-MS experimental workflow for impurity analysis.
Caption: GC-MS experimental workflow for impurity analysis.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the characterization of impurities in this compound. The choice between the two is dictated by the nature of the expected impurities. A comprehensive impurity profiling strategy may involve the use of both techniques to cover a wider range of potential impurities, from volatile starting materials and by-products to non-volatile degradation products. The detailed experimental protocols and comparative data presented in this guide provide a foundation for developing robust analytical methods for quality control in pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-4-fluoroaniline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,3-Dichloro-4-fluoroaniline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, like similar halogenated anilines, is presumed to be toxic and harmful to aquatic life.[1][2][3] Therefore, it must be managed as hazardous waste in accordance with local, regional, and national regulations.[3] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.[2] In case of accidental contact, wash the affected skin area immediately with plenty of soap and water.[2] If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[4][5]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste management company.[1][2] Do not discharge this chemical into sewer systems or the environment.[6]
-
Waste Segregation:
-
Designate a specific, compatible waste container for halogenated organic waste.
-
Carefully transfer any waste containing this compound into this container. This includes the pure compound, solutions, and any contaminated materials such as filter paper or absorbent pads used for spill cleanup.[1]
-
-
Container Labeling:
-
Clearly label the waste container with its contents, including the full chemical name: "this compound".
-
The label must also indicate the associated hazards, such as "Toxic," "Harmful," and "Environmental Hazard."[1]
-
-
Secure Storage:
-
Store the sealed waste container in a designated, secure area for hazardous waste.
-
This location should be a cool, dry, and well-ventilated space, away from incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Follow all institutional and local regulations for hazardous waste manifest and handover procedures.
-
Spill Management
In the event of a spill, evacuate the immediate area if necessary. While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or dry sand.[1][7] Collect the contaminated material and place it in the designated hazardous waste container for disposal.[7]
Hazard and Disposal Data Summary
| Parameter | Information | Source |
| Hazard Classifications | Toxic if swallowed, in contact with skin, or if inhaled.[2][3] Very toxic to aquatic life with long-lasting effects.[2][3] | SDS for similar compounds |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat.[1] | General Laboratory Safety |
| Spill Containment | Inert absorbent material (e.g., vermiculite, dry sand).[1][7] | Standard Spill Response |
| Disposal Method | Licensed hazardous waste disposal service.[1][2] | Regulatory Requirement |
| Prohibited Disposal Routes | Do not discharge to sewer systems or the environment.[6] | Environmental Protection |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3-Dichloro-4-fluoroaniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 2,3-Dichloro-4-fluoroaniline. Adherence to these guidelines is essential to ensure personal safety and environmental protection in the laboratory setting.
I. Personal Protective Equipment (PPE)
The handling of this compound requires stringent adherence to personal protective equipment protocols to prevent exposure. This compound is toxic if inhaled, swallowed, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.[1] The following table summarizes the required PPE for various levels of protection.
| Protection Level | Equipment | Use Case |
| Standard Laboratory Handling | Chemical safety goggles, Nitrile gloves, Laboratory coat | For handling small quantities in a well-ventilated area or chemical fume hood. |
| Operations with Splash Potential | Face shield, Chemical-resistant apron, Double-gloving (e.g., nitrile) | When transferring larger volumes or during procedures with a higher risk of splashing. |
| Spill or Emergency Response | Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges, Chemical-resistant suit, Heavy-duty chemical-resistant gloves and boots | For responding to spills or in situations with potential for high concentration exposure.[1] |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical safety guidelines for the most current and comprehensive recommendations.
II. Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound. The following table outlines the initial response for different exposure routes.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the area with soap and water. Seek medical attention.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2][3] |
III. Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's integrity.
Handling:
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate, chemical-resistant tools and equipment.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
IV. Operational Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.
V. Spill and Disposal Plan
A comprehensive plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid creating dust.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including the chemical itself, contaminated labware, and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
